(S)-GSK-F1
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-[2-amino-4-oxo-3-[2-(trifluoromethyl)phenyl]quinazolin-6-yl]-N-(2,4-difluorophenyl)-2-methoxypyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18F5N5O4S/c1-41-24-23(42(39,40)36-21-9-7-16(28)12-19(21)29)11-15(13-34-24)14-6-8-20-17(10-14)25(38)37(26(33)35-20)22-5-3-2-4-18(22)27(30,31)32/h2-13,36H,1H3,(H2,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRFVAYVUUHQCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=CC=C4C(F)(F)F)N)S(=O)(=O)NC5=C(C=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18F5N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (S)-GSK2336805 in HCV Replication
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of (S)-GSK2336805, a potent inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). The document details the compound's antiviral activity, the experimental protocols used for its characterization, and the signaling pathways involved in its inhibition of HCV replication.
Core Mechanism of Action: Targeting the HCV NS5A Protein
(S)-GSK2336805 is a highly potent and selective inhibitor of the HCV NS5A protein.[1][2][3][4] NS5A is a multifunctional phosphoprotein that is essential for the HCV life cycle, playing crucial roles in both viral RNA replication and the assembly of new virus particles.[5][6] Although NS5A has no known enzymatic activity, it functions as a critical scaffold for the formation of the viral replication complex, a structure composed of viral and host proteins where viral RNA synthesis occurs.[5][7]
The primary mechanism of action of (S)-GSK2336805 involves binding to the N-terminal domain of NS5A.[2] This binding event is thought to induce a conformational change in the NS5A protein, thereby disrupting its normal functions.[6] The inhibition of NS5A by (S)-GSK2336805 leads to a dual blockade of the HCV life cycle by:
-
Inhibiting the formation of the replication complex: (S)-GSK2336805 prevents the proper assembly of the viral replication machinery, thereby halting the synthesis of new viral RNA.[6][7]
-
Impairing virion assembly: The compound also interferes with the late stages of the viral life cycle, preventing the assembly and release of new, infectious viral particles.[6]
This multifaceted mechanism of action contributes to the compound's high potency against HCV.
Quantitative Data on Antiviral Activity and Cytotoxicity
The antiviral activity of (S)-GSK2336805 has been extensively characterized in various in vitro systems. The following tables summarize the key quantitative data.
| Parameter | HCV Genotype 1a (H77) | HCV Genotype 1b (Con-1 ET) | HCV Genotype 2a (JFH-1) | Reference |
| EC50 (pM) | 58.5 | 7.4 | 53.8 | [8][9] |
| EC50 with 40% Human Serum (pM) | 25.7 (3.4-fold shift) | Not Reported | Not Reported | [8][9] |
| Cell Line | CC50 (µM) | Selectivity Index | Reference |
| Genotype 1a replicon cells | 43 | >10,000 | [8][9] |
| Genotype 1b replicon cells | 47 | >10,000 | [8][9] |
Signaling Pathways in HCV Replication and Inhibition by (S)-GSK2336805
HCV replication is a complex process that involves the interplay of viral and host cell factors. The NS5A protein is a central hub in this process, interacting with numerous cellular signaling pathways to create a favorable environment for viral propagation.[10][11]
One of the key pathways modulated by NS5A is the PI3K-Akt pathway, which promotes cell survival.[12] NS5A has also been shown to interact with Grb2, an adaptor protein involved in the MAPK/ERK signaling pathway, which can influence cell proliferation and gene expression.[10][12] By inhibiting NS5A, (S)-GSK2336805 likely disrupts these interactions, contributing to its antiviral effect.
Below is a diagram illustrating the proposed mechanism of action of (S)-GSK2336805 in the context of the HCV replication complex.
Caption: Mechanism of (S)-GSK2336805 Action.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of (S)-GSK2336805.
HCV Replicon Assay (Luciferase Reporter)
This assay is a cornerstone for evaluating the in vitro efficacy of HCV inhibitors. It utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV RNA replicon. This replicon contains the viral nonstructural proteins necessary for RNA replication and a reporter gene, typically luciferase, which allows for a quantitative measure of viral replication.
Workflow Diagram:
Caption: HCV Replicon Assay Workflow.
Detailed Protocol:
-
Cell Seeding: Seed Huh-7 cells harboring a luciferase-reporter HCV replicon (e.g., genotype 1b) in white, clear-bottom 96-well plates at a density of 5,000-10,000 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, penicillin-streptomycin, and G418 for selection.
-
Incubation: Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of (S)-GSK2336805 in DMSO. Perform serial dilutions of the compound in culture medium to achieve the desired concentration range. The final DMSO concentration in the assay should be kept below 0.5%.
-
Compound Addition: Remove the existing medium from the cells and add the medium containing the compound dilutions. Include a vehicle control (DMSO only) and a positive control (a known potent NS5A inhibitor).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature. Lyse the cells using a passive lysis buffer and then add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a plate reader. The 50% effective concentration (EC50), the concentration of the compound that inhibits 50% of the luciferase activity, is calculated by fitting the dose-response data to a four-parameter logistic equation.[8]
Cytotoxicity Assay (MTT Assay)
This assay is performed in parallel with the antiviral assay to determine the concentration of the compound that is toxic to the host cells.
Workflow Diagram:
Caption: MTT Cytotoxicity Assay Workflow.
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the HCV Replicon Assay protocol.
-
MTT Addition: After the 48-72 hour incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.[8]
Resistance Selection and Genotypic Analysis
This experiment is crucial for confirming the target of an antiviral compound and identifying potential resistance mutations.
Detailed Protocol:
-
Resistance Selection: Culture HCV replicon cells in the presence of increasing concentrations of (S)-GSK2336805 over a prolonged period.[13][14] This selects for cells that harbor replicons with mutations that confer resistance to the compound.
-
Isolation of Resistant Clones: Isolate and expand individual colonies of resistant cells.
-
Genotypic Analysis: Extract total RNA from the resistant cell clones. Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the NS5A coding region. Sequence the amplified DNA to identify mutations that are not present in the wild-type replicon.[15]
-
Phenotypic Analysis: Introduce the identified mutations into a wild-type replicon using site-directed mutagenesis. Perform the HCV replicon assay with the mutant replicons to confirm that the mutations confer resistance to (S)-GSK2336805.[8]
Resistance studies have shown that mutations in the N-terminal region of NS5A, particularly at amino acid positions 28, 30, 31, and 93, can confer resistance to (S)-GSK2336805.[8][16]
Conclusion
(S)-GSK2336805 is a potent and selective inhibitor of HCV NS5A. Its mechanism of action involves a dual inhibition of viral RNA replication complex formation and virion assembly, leading to a profound antiviral effect. The quantitative data from in vitro assays demonstrate its high potency and favorable selectivity index. The detailed experimental protocols provided herein serve as a guide for the continued research and development of NS5A inhibitors and other direct-acting antivirals for the treatment of HCV infection.
References
- 1. Safety, Tolerability, Pharmacokinetics, and Antiviral Activity of GSK2336805, an Inhibitor of Hepatitis C Virus (HCV) NS5A, in Healthy Subjects and Subjects Chronically Infected with HCV Genotype 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of GSK2336805, a novel inhibitor of hepatitis C virus replication that selects for resistance in NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. GSK2336805 | TargetMol [targetmol.com]
- 5. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 6. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 7. NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains | PLOS Pathogens [journals.plos.org]
- 8. Preclinical Characterization of GSK2336805, a Novel Inhibitor of Hepatitis C Virus Replication That Selects for Resistance in NS5A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Subversion of Cell Signaling Pathways by Hepatitis C Virus Nonstructural 5A Protein via Interaction with Grb2 and P85 Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
The Phosphoinositide Kinase PI4KA: Unraveling the Target of (S)-GSK-F1
(S)-GSK-F1 is a potent and selective inhibitor of Phosphatidylinositol 4-Kinase Type III Alpha (PI4KA), a key enzyme in lipid signaling pathways essential for viral replication and cancer cell signaling. This technical guide provides an in-depth overview of this compound, its target, mechanism of action, and the experimental protocols used for its characterization, tailored for researchers, scientists, and drug development professionals.
Core Target and Mechanism of Action
The primary molecular target of this compound is the alpha isoform of type III phosphatidylinositol 4-kinase (PI4KA), also known as PI4KIIIα.[1][2][3][4][5] This enzyme catalyzes the phosphorylation of phosphatidylinositol (PI) at the D4 position of the inositol (B14025) ring to produce phosphatidylinositol 4-phosphate (PI4P). PI4P is a crucial lipid messenger and a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a vital component of cell membranes and a key player in various signal transduction pathways.
By inhibiting PI4KA, this compound disrupts the production of PI4P and consequently depletes the plasma membrane pool of PIP2. This disruption of phosphoinositide metabolism has significant downstream effects, including the inhibition of viral replication, particularly for the Hepatitis C virus (HCV), and the modulation of signaling pathways implicated in cancer progression.
Quantitative Inhibitory Activity
This compound demonstrates high potency for PI4KA and selectivity over other related kinases. The inhibitory activity is commonly quantified by pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50).
| Target | pIC50 | IC50 (nM) | Selectivity over PI4KA |
| PI4KA (PI4KIIIα) | 8.3 | 5.01 | - |
| PI4Kβ | 6.0 | 1,000 | ~200-fold |
| PI4Kγ | 5.6 | 2,512 | ~500-fold |
| PI3Kα | 5.6 | 2,512 | ~500-fold |
| PI3Kβ | 5.1 | 7,943 | ~1585-fold |
| PI3Kδ | 5.6 | 2,512 | ~500-fold |
| Data compiled from multiple sources. |
Key Biological Effects and Signaling Pathways
Anti-Hepatitis C Virus (HCV) Activity
PI4KA is a critical host factor for the replication of HCV. The virus induces the formation of a "membranous web" derived from host cell membranes, which serves as the site for viral RNA replication. The generation of this structure is dependent on elevated levels of PI4P produced by PI4KA. By inhibiting PI4KA, this compound prevents the formation of these replication complexes, thereby effectively blocking HCV replication.
Role in Cancer Signaling: The CXCR4-PI4KA Axis
In prostate cancer, the chemokine receptor CXCR4 has been shown to interact with and activate PI4KA. The binding of the ligand CXCL12 to CXCR4 recruits PI4KA to the plasma membrane, leading to localized production of PI4P and subsequently PIP2. This signaling cascade is implicated in cancer cell migration, invasion, and metastasis. This compound, by inhibiting PI4KA, can disrupt this pathway and reduce the levels of PIP2 at the plasma membrane of cancer cells.
Experimental Protocols
PI4KA Enzymatic Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the activity of PI4KA by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human PI4KA enzyme
-
This compound or other test compounds
-
Phosphatidylinositol (PI) substrate
-
ATP
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl2, 1 mM EGTA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add the PI4KA enzyme to the wells of the assay plate.
-
Add the diluted this compound or vehicle control (DMSO) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of PI substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30-60 minutes at room temperature in the dark.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
HCV Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication.
Materials:
-
Huh-7 human hepatoma cells harboring an HCV subgenomic replicon (e.g., containing a luciferase reporter gene).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent (e.g., G418).
-
This compound or other test compounds.
-
96-well cell culture plates.
-
Luciferase assay reagent.
Procedure:
-
Seed the HCV replicon-containing Huh-7 cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Incubate the cells for a period that allows for multiple rounds of replication (e.g., 48-72 hours).
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol. Luciferase expression is driven by the HCV replicon, so its activity is a direct measure of viral replication.
-
In parallel, a cell viability assay (e.g., MTS or CellTiter-Glo®) should be performed to assess the cytotoxicity of the compound.
-
Calculate the EC50 (half-maximal effective concentration) for antiviral activity and the CC50 (half-maximal cytotoxic concentration) to determine the selectivity index (CC50/EC50).
Measurement of Cellular PIP2 Levels
This method uses a fluorescent biosensor to visualize and quantify changes in plasma membrane PIP2 levels in response to inhibitor treatment.
Materials:
-
Prostate cancer cells (e.g., PC3).
-
Plasmid DNA encoding a PIP2 biosensor (e.g., PLCδ1-PH-GFP).
-
Transfection reagent (e.g., Lipofectamine).
-
This compound.
-
Fluorescence microscope.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Transfect the prostate cancer cells with the PLCδ1-PH-GFP plasmid DNA. The PH domain of PLCδ1 specifically binds to PIP2, and the GFP tag allows for visualization.
-
After allowing for protein expression (e.g., 24 hours), treat the cells with this compound or vehicle control for a specified duration.
-
If studying the effect on a specific signaling pathway, cells can be stimulated with a relevant ligand (e.g., CXCL12).
-
Fix the cells and acquire fluorescence images using a microscope. The biosensor will localize to the plasma membrane where PIP2 is abundant.
-
Quantify the fluorescence intensity at the plasma membrane using image analysis software. A decrease in plasma membrane fluorescence in this compound-treated cells indicates a reduction in PIP2 levels.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of PI4KA. Its high potency and selectivity make it a powerful tool for dissecting the roles of this kinase in viral infections and cancer signaling. The experimental protocols outlined in this guide provide a framework for the characterization of this compound and other PI4KA inhibitors, facilitating further research and drug development efforts targeting this important enzyme.
References
- 1. A novel cross-talk between CXCR4 and PI4KIIIα in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A homogeneous and nonisotopic assay for phosphatidylinositol 4-kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. PI4-Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
An In-depth Technical Guide on the Chemical Structure and Synthesis of (S)-GSK-F1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological context of (S)-GSK-F1, a potent and selective inhibitor of type III phosphatidylinositol 4-kinase alpha (PI4KIIIα). This document is intended for an audience with a strong background in organic chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound, also referred to as compound 28 in key literature, is a complex heterocyclic molecule with the systematic IUPAC name 5-(2-Amino-4-oxo-3-(2-(trifluoromethyl)phenyl)-3,4-dihydroquinazolin-6-yl)-N-(2,4-difluorophenyl)-2-methoxypyridine-3-sulfonamide .[1] Its chemical structure is characterized by a central quinazolinone core, substituted with a trifluoromethylphenyl group, and linked to a sulfonamide moiety bearing a difluorophenyl group.
Chemical Structure of this compound:
The molecular formula of this compound is C₂₇H₁₈F₅N₅O₄S, and its molecular weight is 603.52 g/mol .
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the construction of the quinazolinone core followed by a Suzuki coupling reaction to introduce the pyridinesulfonamide moiety. The detailed experimental protocol is based on the procedures outlined by Leivers et al. in their 2014 publication in the Journal of Medicinal Chemistry.
Synthesis of Key Intermediates
The synthesis begins with the preparation of two key intermediates: the brominated quinazolinone core and the boronic ester of the pyridinesulfonamide.
Experimental Protocol for the Synthesis of 6-bromo-3-(2-(trifluoromethyl)phenyl)quinazolin-4(3H)-one:
A common synthetic route to similar quinazolinone structures involves the reaction of a substituted anthranilic acid with an appropriate amine. For instance, 5-bromoanthranilic acid can be reacted with phenyl isothiocyanate in the presence of a base like triethylamine (B128534) in ethanol (B145695) under reflux to form a key intermediate, which is then further cyclized.
Experimental Protocol for the Synthesis of the Pyridinesulfonamide Boronic Ester:
The synthesis of the sulfonamide portion typically involves the reaction of a sulfonyl chloride with the appropriate amine. The boronic ester can then be introduced via various methods, such as a Miyaura borylation reaction.
Final Assembly via Suzuki Coupling
The final step in the synthesis of this compound is a palladium-catalyzed Suzuki cross-coupling reaction between the brominated quinazolinone intermediate and the pyridinesulfonamide boronic ester.
Experimental Protocol for the Suzuki Coupling Reaction:
-
Reactants: 6-bromo-3-(2-(trifluoromethyl)phenyl)quinazolin-4(3H)-one (1.0 eq), the pyridinesulfonamide boronic ester (1.2 eq).
-
Catalyst: A palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (typically 2-5 mol%).
-
Base: A base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq).
-
Solvent: A suitable solvent system, often a mixture of an organic solvent like 1,4-dioxane (B91453) or toluene (B28343) and water.
-
Procedure: The reactants, catalyst, and base are combined in the solvent system under an inert atmosphere (e.g., argon or nitrogen). The mixture is then heated to a temperature typically ranging from 85-110 °C and stirred for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography to yield the final compound, this compound.
Quantitative Data
The following table summarizes key quantitative data for this compound, including its inhibitory activity against various kinases.
| Parameter | Value | Reference |
| Molecular Formula | C₂₇H₁₈F₅N₅O₄S | |
| Molecular Weight | 603.52 g/mol | |
| PI4KIIIα pIC₅₀ | 8.3 | |
| PI4KIIIβ pIC₅₀ | 6.0 | |
| PI3Kα pIC₅₀ | 5.6 | |
| PI3Kβ pIC₅₀ | 5.1 | |
| PI3Kδ pIC₅₀ | 5.6 | |
| PI4Kγ pIC₅₀ | 5.6 |
Biological Context and Signaling Pathway
This compound is a potent inhibitor of PI4KIIIα, a host cell lipid kinase that is essential for the replication of the Hepatitis C virus (HCV). HCV hijacks the host cell machinery to create a specialized membranous web, which serves as the site for viral RNA replication. PI4KIIIα plays a crucial role in the formation of this membranous web.
The HCV non-structural protein 5A (NS5A) directly interacts with and activates PI4KIIIα.[2][3][4][5] This activation leads to an increase in the local concentration of phosphatidylinositol 4-phosphate (PI4P) at the endoplasmic reticulum, the site of the membranous web formation. PI4P is a key lipid that helps to recruit other viral and host factors necessary for the assembly and function of the replication complex.
By inhibiting PI4KIIIα, this compound prevents the synthesis of PI4P, thereby disrupting the formation of the HCV replication complex and inhibiting viral replication.
Signaling Pathway Diagram
The following diagram illustrates the role of PI4KIIIα in the HCV replication cycle and the mechanism of action of this compound.
Caption: PI4KIIIα signaling pathway in HCV replication and its inhibition by this compound.
Experimental Workflow Diagram
The following diagram outlines a general workflow for the screening and characterization of PI4KIIIα inhibitors.
Caption: General workflow for the discovery of PI4KIIIα inhibitors.
Conclusion
This compound is a valuable research tool for studying the role of PI4KIIIα in various cellular processes, particularly in the context of viral replication. Its complex chemical structure requires a multi-step synthesis, culminating in a Suzuki coupling reaction. Understanding the synthesis and biological activity of this compound and similar compounds is crucial for the development of novel therapeutics targeting PI4KIIIα. This guide provides a foundational resource for researchers and professionals working in this area.
References
- 1. 1402345-92-9|5-(2-Amino-4-oxo-3-(2-(trifluoromethyl)phenyl)-3,4-dihydroquinazolin-6-yl)-N-(2,4-difluorophenyl)-2-methoxypyridine-3-sulfonamide|BLD Pharm [bldpharm.com]
- 2. Hepatitis C Virus NS5A Protein Interacts with Phosphatidylinositol 4-Kinase Type IIIα and Regulates Viral Propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NS5A Inhibitors Impair NS5A–Phosphatidylinositol 4-Kinase IIIα Complex Formation and Cause a Decrease of Phosphatidylinositol 4-Phosphate and Cholesterol Levels in Hepatitis C Virus-Associated Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The lipid kinase phosphatidylinositol-4 kinase III alpha regulates the phosphorylation status of hepatitis C virus NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulatory Role of Phospholipids in Hepatitis C Virus Replication and Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of PI4KIIIα Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of Phosphatidylinositol 4-Kinase Type III Alpha (PI4KIIIα), a critical lipid kinase, and the journey of discovering and developing its inhibitors. It covers the fundamental biology of PI4KIIIα, its role in disease, the key compounds developed to target it, and the detailed experimental protocols used for its study.
Introduction: The Role of PI4KIIIα in Cellular Signaling and Disease
Phosphatidylinositol 4-Kinase Type III Alpha (PI4KIIIα, also known as PI4KA) is a crucial enzyme in cellular signaling. It catalyzes the phosphorylation of phosphatidylinositol (PI) at the D-4 position of the inositol (B14025) ring, producing phosphatidylinositol 4-phosphate (PI4P). This reaction is a fundamental step in phosphoinositide metabolism.
PI4KIIIα is primarily responsible for generating the pool of PI4P at the plasma membrane. This PI4P pool serves as the direct precursor for phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a vital signaling lipid involved in a multitude of cellular processes, including signal transduction, ion channel regulation, and membrane trafficking. To localize and function correctly at the plasma membrane, PI4KIIIα forms a complex with the scaffolding proteins EFR3 and TTC7.
Therapeutic Relevance: The essential cellular functions of PI4KIIIα also make it a critical host factor for the replication of several positive-strand RNA viruses, most notably the Hepatitis C virus (HCV). These viruses hijack the host cell's PI4KIIIα to generate PI4P-enriched membranous webs, which serve as scaffolds for their replication machinery. This dependency has made PI4KIIIα an attractive target for the development of broad-spectrum antiviral therapies. Additionally, aberrant PI4KIIIα signaling has been implicated in the progression of certain cancers, further highlighting its therapeutic potential.
Signaling Pathways and Therapeutic Rationale
The primary signaling role of PI4KIIIα is the maintenance of plasma membrane phosphoinositide identity. The pathway is straightforward yet critical for downstream signaling events.
In the context of HCV infection, the virus manipulates this pathway. The viral non-structural protein NS5A directly recruits and activates PI4KIIIα, leading to a dramatic accumulation of PI4P. This creates a microenvironment favorable for the formation of the viral replication complex. Therefore, inhibiting PI4KIIIα kinase activity is a direct strategy to disrupt the viral life cycle.
PI4KIIIα Inhibitor Discovery and Development
The discovery of PI4KIIIα's role in HCV replication spurred high-throughput screening (HTS) campaigns to identify small molecule inhibitors. These efforts led to the discovery of several potent and selective compounds.
Key PI4KIIIα Inhibitors
A notable series of PI4KIIIα inhibitors was developed through structure-activity relationship (SAR) studies, leading to highly potent molecules.
| Compound Name | Type | PI4KIIIα IC50 / pIC50 | Selectivity Profile | Cellular Activity (HCV Replicon EC50) | Reference |
| GSK-A1 (A1) | Benzimidazole-sulfonamide | ~3 nM (pIC50: 8.5-9.8) | >1000-fold vs PI4KIIIβ; also inhibits PI3Kγ (IC50 = 15.8 nM) | Potent, correlates with PI4KIIIα inhibition | |
| GSK-F1 (F1) | Benzimidazole-sulfonamide | pIC50 = 8.0 | Orally active analog of A1; less selective vs PI3K isoforms | Effective in vitro | |
| AL-9 | Phenyl-thiazole | 0.57 µM | Information not detailed | 0.29 µM (genotype 1b), 0.75 µM (genotype 2a) | |
| AZ7 | Pyridine-based | pIC50 = 8.2 | >100-fold selective over PI4Kβ, PI3Kα, and PIP5Kγ | Not specified | |
| PI4K-IN-1 | Not specified | pIC50 = 9.0 | Selective over PI4KIIIβ (pIC50 = 6.6) and PI3K isoforms | Not specified |
Challenges in Clinical Development: On-Target Toxicity
Despite the promising antiviral activity in vitro, the development of systemic PI4KIIIα inhibitors has been halted by significant on-target toxicity. PI4KIIIα's role in maintaining PI(4,5)P2 levels is essential for normal physiology, particularly for Gq-coupled receptor signaling which regulates vascular tone.
Animal studies with potent inhibitors like F1, C1, M1, and J1 resulted in sudden death, likely due to cardiovascular collapse. This toxicity correlated directly with the compounds' potency in inhibiting PI(4,5)P2 resynthesis. This critical finding underscores the challenge of targeting an essential host factor and suggests that safe pharmacological targeting of PI4KIIIα for systemic diseases like HCV may not be feasible.
Experimental Protocols
The discovery and characterization of PI4KIIIα inhibitors rely on a series of robust biochemical and cellular assays.
General Drug Discovery Workflow
The process follows a standard kinase inhibitor discovery cascade, from initial screening to in vivo validation.
Biochemical Kinase Activity Assays
A. ADP-Glo™ Luminescence Assay (High-Throughput)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a robust, non-radioactive method suitable for HTS.
-
Principle: The assay is a two-step process. First, the kinase reaction is terminated, and any remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used by luciferase to generate a light signal proportional to the initial kinase activity.
-
Protocol:
-
Compound Plating: Dispense test inhibitors (e.g., in a 10-point dose-response format) into a 384-well low-volume assay plate. Include DMSO-only wells for no-inhibition controls and wells without enzyme for background controls.
-
Kinase Reaction:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 1 mM EGTA, 0.4% Triton X-100, 0.5 mg/mL BSA).
-
Add purified recombinant PI4KIIIα enzyme and the lipid substrate (phosphatidylinositol) to the wells.
-
Pre-incubate for 10-15 minutes at room temperature to allow inhibitor binding.
-
Initiate the reaction by adding ATP (final concentration typically near the Kₘ for PI4KIIIα, e.g., 10-100 µM).
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add an equal volume of ADP-Glo™ Reagent to stop the reaction and deplete excess ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes in the dark.
-
-
Data Acquisition: Measure luminescence using a plate reader. Calculate percent inhibition relative to controls and determine IC50 values using non-linear regression.
-
B. Radiometric [γ-³²P]ATP Filter Binding Assay (Orthogonal/Gold Standard)
This classic assay directly measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP onto the lipid substrate.
-
Principle: Radiolabeled PI4P product is separated from unreacted [γ-³²P]ATP by spotting the reaction mixture onto a nitrocellulose membrane, which selectively binds lipids.
-
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture (50 µl final volume) containing: 50 mM Tris/HCl, pH 7.5, 20 mM MgCl₂, 1 mM EGTA, 1 µM PtdIns, 0.4% Triton X-100, 0.5 mg/ml BSA, and the immunoisolated or purified PI4KIIIα enzyme.
-
Add test inhibitors and pre-incubate for 10 minutes at 30 °C.
-
Initiate the reaction by adding 100 µM ATP supplemented with [γ-³²P]ATP (e.g., 2 µCi per reaction).
-
Incubate for 20-30 minutes at 30 °C.
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding 100 µl of 1 M HCl.
-
Add 200 µl of chloroform:methanol (1:1). Vortex thoroughly and centrifuge to separate phases.
-
-
Analysis:
-
Transfer the lower organic phase containing the labeled lipids to a new tube and dry it under nitrogen.
-
Resuspend the lipid film and analyze by thin-layer chromatography (TLC) to separate PI4P from other lipids.
-
Expose the TLC plate to a phosphor screen and quantify the radiolabeled PI4P spot using a phosphorimager.
-
-
Cellular Assays
A. Measurement of Cellular Phosphoinositide Levels
This assay measures the effect of inhibitors on the levels of PI4P and PI(4,5)P2 in intact cells.
-
Principle: Cells are metabolically labeled with a radioactive precursor (e.g., myo-[³H]inositol). After treatment with an inhibitor, lipids are extracted, separated by TLC, and quantified.
-
Protocol:
-
Cell Culture and Labeling: Plate cells (e.g., HEK293) and allow them to adhere. Label the cells by incubating for 24-48 hours in inositol-free DMEM supplemented with myo-[³H]inositol (e.g., 20 µCi/ml).
-
Inhibitor Treatment: Pre-treat the labeled cells with various concentrations of the PI4KIIIα inhibitor or DMSO vehicle for a defined period (e.g., 10-30 minutes).
-
Stimulation (for PI(4,5)P2 resynthesis): To measure the impact on PI(4,5)P2 maintenance, stimulate cells with a Gq-coupled receptor agonist (e.g., Angiotensin II if the cells express the AT1 receptor) for 10 minutes to induce PLC-mediated PI(4,5)P2 hydrolysis and subsequent resynthesis.
-
Lipid Extraction: Terminate the experiment by adding ice-cold 5% perchloric acid. Scrape the cells, pellet the precipitate, and extract lipids using a chloroform/methanol/HCl solvent system.
-
TLC and Quantification: Spot the extracted lipids onto a TLC plate (e.g., silica (B1680970) gel 60) and develop using a solvent system such as chloroform/acetone/methanol/acetic acid/water.
-
Visualize and quantify the radioactive spots corresponding to PI4P and PI(4,5)P2 using a phosphorimager or by scraping and scintillation counting.
-
B. HCV Replicon Assay
This assay assesses the antiviral activity of compounds in a cellular context.
-
Principle: Utilizes human hepatoma cell lines (e.g., Huh-7) that stably express a subgenomic HCV replicon. The replicon contains a reporter gene (e.g., luciferase) whose expression is dependent on viral RNA replication.
-
Protocol:
-
Cell Plating: Seed HCV replicon cells in 96-well plates.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for 48-72 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol. A decrease in luminescence indicates inhibition of HCV replication.
-
Cytotoxicity Assay: In parallel, treat identical plates of cells with the same compound concentrations and perform a cytotoxicity assay (e.g., CellTiter-Glo®, MTT) to determine if the observed antiviral effect is due to general toxicity.
-
Data Analysis: Calculate the 50% effective concentration (EC50) for antiviral activity and the 50% cytotoxic concentration (CC50). The ratio of CC50 to EC50 gives the selectivity index (SI).
-
Conclusion
The study of PI4KIIIα has provided a fascinating case study in drug development. The enzyme is a validated and highly attractive target for antiviral therapy due to its essential role as a host factor for HCV and other RNA viruses. This has led to the development of exceptionally potent and selective small molecule inhibitors. However, the very same essential role of PI4KIIIα in maintaining plasma membrane PI(4,5)P2 pools in normal physiology has proven to be a major obstacle. The severe on-target toxicity observed in animal models highlights the significant challenge of developing systemic inhibitors for this target. Future research may focus on developing inhibitors for localized delivery (e.g., inhaled for respiratory viruses) or for non-viral indications where a different therapeutic window may exist. The wealth of chemical tools and detailed assays developed for PI4KIIIα will continue to be invaluable for dissecting its complex biology.
(S)-GSK-F1: A Comprehensive Technical Profile of its Selectivity for PI3K Isoforms
For Immediate Release
This technical guide provides an in-depth analysis of the selectivity profile of (S)-GSK-F1, a potent inhibitor of type III phosphatidylinositol 4-kinase α (PI4KIIIα), against various isoforms of the phosphoinositide 3-kinase (PI3K) family. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of kinase inhibition, signal transduction, and antiviral therapies.
Introduction
This compound has been identified as a selective inhibitor of PI4KIIIα, a host factor essential for the replication of the Hepatitis C virus (HCV).[1] Beyond its primary target, understanding the broader kinase selectivity profile of this compound is crucial for elucidating its mechanism of action and potential off-target effects. The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, notably cancer.[2] Therefore, characterizing the activity of this compound against PI3K isoforms is of significant interest.
Quantitative Selectivity Profile
The inhibitory activity of this compound against Class I PI3K isoforms has been quantified and is presented in terms of pIC50 values. The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50), providing a standardized measure of potency.
| Target Isoform | pIC50 | IC50 (nM) |
| PI3Kα | 5.6 | 2512 |
| PI3Kβ | 5.1 | 7943 |
| PI3Kδ | 5.6 | 2512 |
| (Data sourced from MedChemExpress, citing Leivers AL, et al., J Med Chem. 2014 Mar 13;57(5):2091-106)[1] |
For comparative purposes, the activity of this compound against its primary target and other related kinases is also provided:
| Target Kinase | pIC50 | IC50 (nM) |
| PI4Kα | 8.3 | 5.0 |
| PI4Kβ | 6.0 | 1000 |
| PI4Kγ | 5.6 | 2512 |
| (Data sourced from MedChemExpress, citing Leivers AL, et al., J Med Chem. 2014 Mar 13;57(5):2091-106)[1] |
PI3K Signaling Pathway
The PI3K pathway is a key intracellular signaling cascade. Upon activation by upstream signals such as growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn phosphorylates a multitude of substrates to regulate cellular functions.
Experimental Protocols
The determination of IC50 values for kinase inhibitors like this compound typically involves in vitro biochemical assays that measure the enzymatic activity of purified kinase isoforms. A representative method is the radiometric kinase assay, which quantifies the incorporation of radiolabeled phosphate (B84403) from ATP into a lipid substrate.
Representative Radiometric PI3K Kinase Assay Protocol:
1. Reagent Preparation:
- Kinase Reaction Buffer: 50 mM Tris/HCl (pH 7.5), 20 mM MgCl₂, 1 mM EGTA.
- Substrate Solution: Phosphatidylinositol (PI) prepared in a solution containing 0.4% Triton X-100.
- Enzyme Preparation: Purified, recombinant human PI3K isoforms (e.g., p110α/p85α, p110β/p85α, p110δ/p85α) are diluted to the desired concentration in the kinase reaction buffer.
- Inhibitor Solution: this compound is serially diluted in DMSO to create a range of concentrations.
- ATP Solution: [γ-³²P]ATP is diluted with unlabeled ATP to a final concentration of 100 µM in the kinase reaction buffer.
2. Assay Procedure:
- A small volume of the diluted this compound or DMSO (vehicle control) is added to the wells of a microplate.
- The PI3K enzyme solution and substrate solution are added to the wells.
- The plate is pre-incubated for 10 minutes at 30°C to allow for inhibitor binding to the enzyme.
- The kinase reaction is initiated by the addition of the [γ-³²P]ATP solution.
- The reaction is allowed to proceed for 10-30 minutes at 30°C.
- The reaction is terminated by the addition of a stop solution (e.g., 3 mL of CHCl₃/CH₃OH/concentrated HCl).
3. Detection and Data Analysis:
- The phosphorylated lipid product is extracted.
- The amount of incorporated radioactivity is quantified using a scintillation counter.
- The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.
- IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
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Add_Enzyme_Substrate -> Preincubation;
Preincubation -> Initiate_Reaction;
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Incubation -> Terminate_Reaction;
Terminate_Reaction -> Extraction;
Extraction -> Scintillation;
Scintillation -> Data_Analysis;
Data_Analysis -> End;
}
Workflow for a radiometric PI3K kinase assay.
Conclusion
This compound demonstrates a significantly higher potency for its primary target, PI4KIIIα, when compared to the Class I PI3K isoforms. While it does exhibit some inhibitory activity against PI3Kα, PI3Kβ, and PI3Kδ in the micromolar to sub-micromolar range, its selectivity for PI4KIIIα is pronounced. This selectivity profile is critical for interpreting the results of in vitro and in vivo studies and for guiding the future development of related compounds. The methodologies outlined in this guide provide a framework for the continued investigation of the kinase selectivity of this compound and other novel inhibitors.
References
role of PI4KIIIα in viral replication
An In-depth Technical Guide on the Core Role of PI4KIIIα in Viral Replication
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Phosphatidylinositol 4-kinase type III alpha (PI4KIIIα) is a crucial host lipid kinase that plays a pivotal, albeit selective, role in the replication of several positive-strand RNA viruses. Most notably, it is an essential host factor for Hepatitis C virus (HCV), where it is directly hijacked by the viral non-structural protein 5A (NS5A) to remodel intracellular membranes into specialized replication organelles. This guide provides a comprehensive technical overview of the molecular mechanisms by which PI4KIIIα supports viral replication, quantitative data on its inhibition, detailed experimental protocols for its study, and an exploration of its role across different viral families. Understanding the function of PI4KIIIα not only illuminates fundamental aspects of virus-host interactions but also validates it as a high-value target for the development of host-directed antiviral therapies.
The Central Role of PI4KIIIα in Hepatitis C Virus (HCV) Replication
The most well-characterized role for PI4KIIIα in virology is its indispensable function in the HCV life cycle. In uninfected cells, PI4KIIIα is primarily located at the endoplasmic reticulum (ER) and is responsible for generating a pool of phosphatidylinositol 4-phosphate (PI4P) at the plasma membrane.[1] Upon HCV infection, the viral NS5A protein directly recruits and activates PI4KIIIα at the ER-derived membranes where viral replication occurs.[2][3]
This interaction stimulates the kinase activity of PI4KIIIα, leading to a massive accumulation of its lipid product, PI4P, at these sites.[3][4] This localized enrichment of PI4P is critical for the biogenesis and structural integrity of the "membranous web," a complex network of double-membrane vesicles that serves as the scaffold for the viral replication complex. Silencing PI4KIIIα expression or inhibiting its kinase activity leads to the collapse of this membranous web and a halt in viral RNA synthesis.
The PI4KIIIα-OSBP-Cholesterol Axis
The PI4P-rich membranes created by PI4KIIIα serve as a platform to recruit other essential host factors. A key downstream effector is the Oxysterol-Binding Protein (OSBP). OSBP contains a pleckstrin homology (PH) domain that specifically binds to PI4P, thereby recruiting it to the HCV replication complex. OSBP then mediates the transport of cholesterol to the membranous web in exchange for PI4P. This accumulation of cholesterol is believed to be crucial for maintaining the specific membrane curvature and fluidity required for efficient viral replication. Inhibition of OSBP phenocopies the effects of PI4KIIIα inhibition, disrupting the replication complex and blocking HCV replication.
Signaling Pathway and Logic Diagrams
The signaling cascade initiated by the HCV NS5A protein to co-opt PI4KIIIα can be visualized as follows:
Caption: HCV NS5A-mediated activation of PI4KIIIα and downstream signaling.
Quantitative Data on PI4KIIIα Inhibition
The critical role of PI4KIIIα in HCV replication makes it an attractive target for antiviral drugs. The following tables summarize quantitative data from studies using small molecule inhibitors and siRNA-mediated knockdown.
Table 1: Activity of Small Molecule Inhibitors against PI4KIIIα and HCV Replication
| Compound | Target(s) | IC₅₀ (Kinase Assay) | EC₅₀ (HCV Replicon Assay) | Virus Genotype | Reference |
| AL-9 | PI4KIIIα, PI4KIIIβ | 0.57 µM (PI4KIIIα) | 0.29 µM | 1b | |
| 3.08 µM (PI4KIIIβ) | 0.75 µM | 2a | |||
| PIK-93 | PI4KIIIβ, PI3Kα/γ | 19 nM (PI4KIIIβ) | - | - | |
| BF738735 | PI4KIIIβ | 5.7 nM (PI4KIIIβ) | 4-71 nM (Enteroviruses) | Enteroviruses | |
| 1.7 µM (PI4KIIIα) | - | - |
Table 2: Effect of siRNA-Mediated Knockdown of PI4KIIIα on HCV Replication
| siRNA Target | Cell Line | HCV Type | Method of Quantification | Result | Reference |
| PI4KIIIα | Huh7.5 | JcR-2a (Luciferase Reporter) | Luciferase Assay | >90% reduction in replication | |
| PI4KIIIα | Con1ET replicon cells | Genotype 1b replicon | Western Blot (NS5A levels) | Significant reduction correlating with knockdown efficiency | |
| PI4KIIIα | Multiple replicon lines | Genotypes 1a, 1b, 2a | qRT-PCR (HCV RNA) | Log₂ reduction in HCV copy number |
Role in Other Viral Families: A Tale of Two Isoforms
While PI4KIIIα is central to HCV, its importance is not universal across all viruses. The closely related isoform, PI4KIIIβ, is instead hijacked by other viral families.
-
Picornaviruses (e.g., Rhinovirus, Poliovirus, Enterovirus): These viruses are highly dependent on PI4KIIIβ , not PI4KIIIα. Viral proteins (like 3A) recruit PI4KIIIβ to replication sites, stimulating PI4P production, which is essential for the formation of their replication organelles.
-
Flaviviruses (e.g., Dengue Virus, West Nile Virus): Replication of these viruses appears to be independent of both PI4KIIIα and PI4KIIIβ.
-
Coronaviruses (e.g., SARS-CoV): Some evidence suggests that PI4KIIIβ may be involved in the entry of SARS-CoV, but not PI4KIIIα.
This isoform specificity provides distinct therapeutic opportunities and highlights the diverse strategies viruses have evolved to manipulate host cell lipid metabolism.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the .
Protocol: HCV Replicon Luciferase Assay
This assay is the gold standard for quantifying HCV RNA replication in a high-throughput format. It utilizes a subgenomic HCV replicon where the viral structural genes are replaced by a reporter gene, typically Firefly or Renilla luciferase.
Objective: To measure the effect of a compound or siRNA on HCV replication by quantifying luciferase activity, which is directly proportional to the amount of viral RNA.
Materials:
-
Huh-7 cells or highly permissive sub-clones (e.g., Huh7-Lunet).
-
In vitro transcribed HCV luciferase replicon RNA (e.g., genotype 1b or 2a).
-
Electroporator (e.g., BTX ECM 830) and 2-mm gap cuvettes.
-
96-well cell culture plates.
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Preparation: Culture Huh-7 cells to 70-80% confluency. Harvest cells by trypsinization, wash with ice-cold PBS, and resuspend at 1 x 10⁷ cells/mL in PBS.
-
Electroporation: Mix 400 µL of the cell suspension with 5-10 µg of replicon RNA in a pre-chilled electroporation cuvette. Electroporate using optimized settings (e.g., 270 V, 950 µF, 99 Ω).
-
Plating: Immediately after electroporation, transfer the cells to pre-warmed culture medium. Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well.
-
Treatment: For compound testing, add serial dilutions of the test compound (e.g., AL-9) to the wells 4-6 hours post-plating. For siRNA experiments, cells should be transfected with siRNA prior to electroporation with replicon RNA.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Luciferase Measurement: Remove the culture medium and lyse the cells using the buffer provided in the luciferase assay kit. Add the luciferase substrate and immediately measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the relative light units (RLUs) of treated samples to a DMSO vehicle control. Calculate the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
Caption: Workflow for the HCV luciferase replicon assay.
Protocol: In Vitro PI4KIIIα Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of PI4KIIIα by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP onto its lipid substrate, phosphatidylinositol (PI).
Objective: To determine the IC₅₀ of an inhibitor against purified PI4KIIIα enzyme.
Materials:
-
Purified recombinant PI4KIIIα enzyme.
-
Phosphatidylinositol:Phosphatidylserine (PI:PS) substrate vesicles.
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 1 mM EGTA).
-
[γ-³²P]ATP.
-
Reaction termination solution: Chloroform:Methanol:HCl (200:100:0.75 v/v/v).
-
Scintillation counter and vials.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase buffer, PI:PS substrate vesicles, and the purified PI4KIIIα enzyme.
-
Inhibitor Pre-incubation: Add the test inhibitor (e.g., AL-9) at various concentrations or DMSO as a control. Pre-incubate for 10 minutes at 30°C.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP (final concentration ~100 µM).
-
Incubation: Incubate the reaction for 20-30 minutes at 30°C.
-
Terminate and Extract: Stop the reaction by adding 3 mL of the termination solution. Add 0.6 mL of 0.6 M HCl to facilitate phase separation. Vortex thoroughly and centrifuge to separate the organic and aqueous phases.
-
Quantification: Carefully transfer a portion of the lower organic phase (which contains the radiolabeled lipid product, [³²P]PI4P) to a scintillation vial.
-
Measurement: Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC₅₀ value by non-linear regression analysis.
Protocol: Immunofluorescence Staining for PI4P and NS5A
This method allows for the visualization of the subcellular localization of PI4P and viral proteins, providing qualitative evidence of PI4KIIIα's role in remodeling cellular compartments.
Objective: To visualize the colocalization of PI4P and HCV NS5A at the membranous web and observe the effects of inhibitors.
Materials:
-
HCV-replicating cells (e.g., JFH-A4 cells) grown on glass coverslips.
-
Fixative: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization/Blocking buffer: 0.1% Triton X-100, 5% Normal Donkey Serum in PBS.
-
Primary antibodies: Mouse anti-PI4P monoclonal antibody, Rabbit anti-NS5A polyclonal antibody.
-
Secondary antibodies: Alexa Fluor 488-conjugated donkey anti-mouse IgG, Alexa Fluor 594-conjugated donkey anti-rabbit IgG.
-
DAPI or Hoechst stain for nuclear counterstaining.
-
Mounting medium.
-
Confocal microscope.
Procedure:
-
Cell Culture and Treatment: Seed HCV-replicating cells on coverslips. If testing inhibitors, treat cells with the desired compound (e.g., 8 µM AL-9) for 4-8 hours before fixation.
-
Fixation: Gently wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization and Blocking: Wash three times with PBS. Permeabilize and block non-specific binding by incubating in permeabilization/blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute primary antibodies against PI4P (e.g., 1:200) and NS5A (e.g., 1:1000) in blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute fluorescently-labeled secondary antibodies in blocking buffer. Incubate the coverslips for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS. Incubate with DAPI or Hoechst stain for 5 minutes. Wash once more with PBS and mount the coverslips onto glass slides using mounting medium.
-
Imaging: Visualize the samples using a confocal microscope. Acquire images in separate channels for PI4P (green), NS5A (red), and nuclei (blue). Analyze the colocalization of signals.
Conclusion and Future Directions
PI4KIIIα is a master regulator of the intracellular environment that is expertly subverted by HCV to construct its replication factories. The detailed understanding of the NS5A-PI4KIIIα-OSBP axis has not only been a landmark in the study of HCV pathogenesis but has also established host-directed therapy as a viable antiviral strategy. While direct-acting antivirals (DAAs) have revolutionized HCV treatment, host-targeting agents like PI4KIIIα inhibitors could offer a higher barrier to resistance and broader applicability. However, potential for on-target toxicity remains a hurdle for systemic PI4KIIIα inhibition, necessitating the development of liver-targeted compounds or novel therapeutic modalities. Future research should continue to explore the precise structural basis of the NS5A-PI4KIIIα interaction to enable rational drug design and further dissect the roles of different PI4P pools in the replication of a wider range of viral pathogens.
References
- 1. Metabolism of Phosphatidylinositol 4-Kinase IIIα-Dependent PI4P Is Subverted by HCV and Is Targeted by a 4-Anilino Quinazoline with Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recruitment and activation of a lipid kinase by hepatitis C virus NS5A is essential for integrity of the membranous replication compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hepatitis C Virus Stimulates the Phosphatidylinositol 4-Kinase III Alpha-Dependent Phosphatidylinositol 4-Phosphate Production That Is Essential for Its Replication - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of (S)-GSK-F1 for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of (S)-GSK-F1, a potent inhibitor of type III phosphatidylinositol 4-kinase α (PI4Kα). The information contained herein is intended to assist researchers in the proper handling, storage, and use of this compound for in vitro and in vivo experiments.
Core Properties of this compound
This compound is a small molecule inhibitor with a primary affinity for PI4Kα, exhibiting a pIC50 of 8.3.[1] It also shows inhibitory activity against PI4Kβ, PI4Kγ, PI3Kα, PI3Kβ, and PI3Kδ, albeit at lower potencies.[1] Its ability to inhibit PI4Kα makes it a valuable tool for studying the roles of this enzyme in various cellular processes, notably in the replication of the Hepatitis C virus (HCV).[1]
| Property | Value | Reference(s) |
| Molecular Formula | C27H18F5N5O4S | [2] |
| Molecular Weight | 603.52 g/mol | [2] |
| CAS Number | 1384097-27-1 |
Solubility of this compound
The solubility of this compound has been determined in common laboratory solvents. It is highly soluble in dimethyl sulfoxide (B87167) (DMSO) and slightly soluble in ethanol. For aqueous buffers, kinetic solubility is typically determined from a concentrated DMSO stock solution.
| Solvent | Solubility | Recommendations | Reference(s) |
| DMSO | >10 mg/mL | Sonication is recommended to aid dissolution. For higher concentrations (e.g., 125 mg/mL), warming and heating to 60°C with ultrasonication may be necessary. | |
| Ethanol | 0.1 - 1 mg/mL | - | |
| Aqueous Buffers | Low | It is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer. |
Stability of this compound
Proper storage of this compound is crucial to maintain its integrity and activity. The stability of the compound has been evaluated in both solid form and in solution.
| Storage Form | Temperature | Duration | Recommendations | Reference(s) |
| Solid (Powder) | -20°C | ≥ 2 years | Store in a dry, dark place. | |
| In DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. | |
| In DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Potential Degradation Pathways
While specific degradation products of this compound have not been extensively reported in the public domain, an analysis of its chemical structure, which contains quinazolinone and sulfonamide moieties, suggests potential degradation pathways under forced conditions.
-
Hydrolysis: The quinazolinone ring may be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening. The sulfonamide bond can also be cleaved under hydrolytic stress.
-
Oxidation: The sulfur atom in the sulfonamide group and various positions on the aromatic rings could be susceptible to oxidation.
-
Photodegradation: Exposure to UV light may lead to the degradation of the aromatic systems within the molecule.
It is important to note that the quinazolinone ring is generally reported to be quite stable under normal conditions.
Experimental Protocols
The following protocols are provided as a guide for researchers working with this compound.
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (solid), DMSO (anhydrous), appropriate personal protective equipment (PPE), a calibrated analytical balance, and sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.6035 mg of the compound (Molecular Weight = 603.52 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the solid compound. For a 10 mM solution from 0.6035 mg, add 100 µL of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution. If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
-
Protocol for Kinetic Solubility Determination
This protocol provides a general method for assessing the kinetic solubility of this compound in an aqueous buffer.
-
Materials: 10 mM stock solution of this compound in DMSO, aqueous buffer of interest (e.g., PBS, pH 7.4), 96-well microplate, plate shaker, and a plate reader capable of measuring turbidity (nephelometry) or UV absorbance.
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in DMSO.
-
Add a small volume (e.g., 2 µL) of each DMSO dilution to the wells of a 96-well plate in triplicate.
-
Add the aqueous buffer to each well to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Seal the plate and shake at room temperature for 1-2 hours.
-
Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
-
Alternatively, centrifuge the plate to pellet any precipitate and measure the UV absorbance of the supernatant at the λmax of this compound. Compare the absorbance to a standard curve prepared in the same buffer with a known concentration of the compound to determine the concentration of the dissolved compound.
-
Protocol for Stability Assessment by HPLC
This protocol outlines a general procedure for assessing the stability of this compound in solution over time.
-
Materials: A stock solution of this compound in the solvent of interest (e.g., DMSO), HPLC system with a UV detector, a suitable C18 column, and appropriate mobile phases (e.g., acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid).
-
Procedure:
-
Prepare a solution of this compound at a known concentration in the desired solvent and storage conditions (e.g., in DMSO at 4°C, room temperature, and 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take an aliquot of the solution.
-
Inject the aliquot onto the HPLC system.
-
Analyze the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial time point (t=0) to determine the stability.
-
Visualizations
Signaling Pathway
This compound is a potent inhibitor of PI4Kα, a key host factor for the replication of Hepatitis C Virus (HCV). PI4Kα is thought to be involved in the formation of the membranous web, the site of HCV replication.
Caption: PI4Kα in HCV Replication
Experimental Workflows
Caption: Stock Solution Preparation Workflow
Caption: General Cell-Based Assay Workflow
References
Methodological & Application
Application Notes and Protocols for (S)-GSK-F1 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
(S)-GSK-F1 is a potent and selective inhibitor of phosphatidylinositol 4-kinase IIIα (PI4KIIIα), a key enzyme in cellular signaling and viral replication. These application notes provide detailed protocols for the use of this compound in cell culture-based assays to investigate its effects on cell viability, proliferation, and signaling pathways.
Introduction
This compound is a valuable research tool for studying the roles of PI4KIIIα in various cellular processes. PI4KIIIα is a lipid kinase that phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2).[1] PIP2 is a critical component of cell membranes and a key signaling molecule involved in numerous cellular functions, including the PI3K/AKT pathway which is often dysregulated in cancer.[1] this compound has been primarily investigated for its anti-hepatitis C virus (HCV) activity, as PI4KIIIα is an essential host factor for HCV replication.[2] Recent studies have also explored its potential in cancer research by examining its effects on cancer cell signaling and proliferation.[1]
Data Presentation
Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory activity of this compound against various lipid kinases. This data is crucial for designing experiments and interpreting results, as it highlights the selectivity profile of the compound.
| Target Kinase | pIC50 | IC50 (nM) | Selectivity vs. PI4KIIIα |
| PI4KIIIα | 8.3 | ~5 | - |
| PI4KIIIβ | 6.0 | ~1,000 | ~200-fold |
| PI4Kγ | 5.6 | ~2,512 | ~502-fold |
| PI3Kα | 5.6 | ~2,512 | ~502-fold |
| PI3Kβ | 5.1 | ~7,943 | ~1589-fold |
| PI3Kδ | 5.6 | ~2,512 | ~502-fold |
Data compiled from publicly available sources.[2] pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency.
Signaling Pathway
This compound primarily targets PI4KIIIα, which is responsible for the synthesis of a specific pool of phosphatidylinositol 4-phosphate (PI4P) at the plasma membrane. This PI4P is a direct precursor to phosphatidylinositol 4,5-bisphosphate (PIP2). PIP2 is a critical substrate for phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), the latter of which initiates the well-established PI3K/AKT signaling cascade that regulates cell survival, growth, and proliferation. By inhibiting PI4KIIIα, this compound can deplete the plasma membrane pool of PI4P, leading to reduced PIP2 levels and subsequent downstream effects on signaling pathways like the PI3K/AKT pathway.
Caption: PI4KIIIα Signaling Pathway Inhibition by this compound.
Experimental Protocols
General Guidelines for Handling this compound
-
Solubility: this compound is soluble in DMSO. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in the cell culture medium.
-
Storage: Store the solid compound at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.
-
Vehicle Control: Always include a vehicle control (DMSO at the same final concentration as the this compound-treated wells) in your experiments to account for any effects of the solvent on the cells. The final DMSO concentration in the cell culture medium should typically be kept below 0.5% (v/v) to avoid toxicity.
Protocol 1: Cell Viability/Cytotoxicity Assay
This protocol is designed to determine the effect of this compound on the viability of a chosen cell line using a commercially available assay kit (e.g., MTT, MTS, or a resazurin-based assay).
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell line of interest (e.g., PC3, Huh-7, or other cancer cell lines)
-
Complete cell culture medium
-
96-well clear or opaque-walled tissue culture plates (depending on the assay)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase at the time of analysis.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from your DMSO stock solution. A suggested starting concentration range is 0.01 µM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time should be optimized based on the cell line and the specific research question. A 72-hour incubation is common for assessing anti-proliferative effects.
-
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for the chosen cell viability assay. For example, for an MTT assay, you would typically add the MTT reagent and incubate for a few hours before solubilizing the formazan (B1609692) crystals and reading the absorbance. For a CellTiter-Glo® assay, you would add the reagent and measure luminescence.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the cell viability (%) against the log concentration of this compound.
-
Calculate the IC50 value (the concentration of the compound that inhibits cell viability by 50%) using a suitable software package (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis of PI3K/AKT Pathway Components
This protocol can be used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT signaling pathway.
Materials:
-
This compound
-
DMSO
-
Cell line of interest
-
6-well tissue culture plates
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow them to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., a concentration around the IC50 value determined from the viability assay) or vehicle control for a specific duration (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control like GAPDH to ensure equal protein loading.
-
Experimental Workflow
The following diagram illustrates a general workflow for a typical cell-based assay using this compound.
Caption: General Experimental Workflow for this compound Cell-Based Assays.
References
Application Notes and Protocols for the Use of (S)-GSK-F1 in HCV Replicon Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. A key host factor essential for HCV replication is the phosphatidylinositol 4-kinase III alpha (PI4KA). This enzyme is recruited by the viral non-structural 5A (NS5A) protein to the sites of viral replication, where it generates an environment rich in phosphatidylinositol 4-phosphate (PI4P), a crucial component for the formation and integrity of the membranous web, the scaffold for the HCV replication complex. Inhibition of PI4KA represents a promising host-targeting antiviral strategy.
(S)-GSK-F1 is a potent and selective inhibitor of PI4KA.[1][2] By targeting a host dependency factor, this compound offers a potential mechanism to combat HCV replication, including genotypes that may be resistant to DAAs targeting viral proteins. These application notes provide detailed protocols for utilizing this compound in HCV replicon systems to assess its antiviral activity, cytotoxicity, and resistance profile.
Data Presentation
Table 1: In Vitro Kinase Selectivity of this compound
| Kinase Target | pIC50 |
| PI4KA (PI4KIIIα) | 8.3 |
| PI4KB (PI4KIIIβ) | 6.0 |
| PI3Kα | 5.6 |
| PI3Kβ | 5.1 |
| PI3Kδ | 5.6 |
| PI4Kγ | 5.6 |
| This compound demonstrates high selectivity for PI4KA over other related lipid kinases.[2] |
Table 2: Anti-HCV Activity of this compound in a Subgenomic Replicon System
| HCV Genotype | Replicon Cell Line | EC50 (nM) |
| 1b | ET cell line | 2.51 |
| (Data derived from studies on compound 28, identified as this compound, in a genotype 1b (ET cell line) subgenomic NS3-NS5B replicon model system.[3][4]) |
Mandatory Visualization
Caption: Signaling pathway of HCV replication and PI4KA inhibition by this compound.
Experimental Protocols
HCV Replicon Assay (Luciferase-Based)
This protocol is for determining the 50% effective concentration (EC50) of this compound against an HCV replicon expressing a luciferase reporter gene.
Materials:
-
HCV replicon cells (e.g., Huh-7 cells harboring a genotype 1b replicon with a luciferase reporter)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Non-Essential Amino Acids (NEAA)
-
Geneticin (G418) for stable cell line maintenance
-
This compound (stock solution in DMSO)
-
DMSO (cell culture grade)
-
96-well clear-bottom white plates
-
Luciferase assay reagent (e.g., Steady-Glo® Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Maintain HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and an appropriate concentration of G418 (e.g., 500 µg/mL).
-
Trypsinize and resuspend the cells in assay medium (DMEM with 5% FBS, 1% Penicillin-Streptomycin, 1% NEAA, without G418).
-
Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of assay medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in assay medium. The final DMSO concentration should be kept constant across all wells (e.g., ≤0.5%).
-
Include a "no drug" control (DMSO vehicle only) and a "no cells" background control.
-
Carefully remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plates to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well (volume as per manufacturer's protocol).
-
Incubate for the recommended time to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the "no drug" control (100% activity).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
Caption: Workflow for the HCV Replicon Luciferase Assay.
Cytotoxicity Assay
This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound in the host cell line used for the replicon assay (e.g., Huh-7).
Materials:
-
Huh-7 cells (or the parental cell line of the replicon cells)
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin, 1% NEAA
-
This compound (stock solution in DMSO)
-
DMSO (cell culture grade)
-
96-well clear plates
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS, or XTT)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding:
-
Seed Huh-7 cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in culture medium, maintaining a constant final DMSO concentration.
-
Include a "no drug" control and a "no cells" background control.
-
Add 100 µL of the diluted compound to the cells.
-
-
Incubation:
-
Incubate for the same duration as the replicon assay (e.g., 48-72 hours).
-
-
Cell Viability Measurement:
-
Perform the cell viability assay according to the manufacturer's protocol.
-
Measure the signal (luminescence or absorbance) using the appropriate plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the "no drug" control.
-
Plot the percentage of viability against the log concentration of this compound.
-
Determine the CC50 value using non-linear regression analysis.
-
Calculate the Selectivity Index (SI) as CC50 / EC50.
-
Resistance Selection Protocol
This protocol is for the selection of HCV replicon variants with reduced susceptibility to this compound.
Materials:
-
HCV replicon cells
-
Culture medium with G418
-
This compound
-
DMSO
-
Cell culture flasks (e.g., T25 or T75)
-
RNA extraction kit
-
RT-PCR reagents
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
Initiation of Selection:
-
Plate HCV replicon cells in a T25 flask in culture medium containing G418.
-
Once the cells are attached, add this compound at a concentration equivalent to 2x to 5x the EC50 value.
-
Maintain a parallel culture with DMSO as a control.
-
-
Maintenance and Passaging:
-
Monitor the cells for signs of cytotoxicity and replicon loss (cell death).
-
Change the medium with fresh this compound every 3-4 days.
-
When the cells in the drug-treated flask reach confluence (if resistant colonies emerge), passage them at a 1:3 to 1:5 ratio in the presence of the same concentration of this compound.
-
If significant cell death occurs, maintain the culture until resistant colonies become visible.
-
-
Dose Escalation:
-
Once the cells are growing steadily at the initial concentration, gradually increase the concentration of this compound in a stepwise manner (e.g., 2-fold increments).
-
Allow the cell population to recover and grow consistently at each new concentration before escalating further.
-
-
Characterization of Resistant Population:
-
After several passages under selective pressure, harvest the resistant cell population.
-
Extract total RNA from the cells.
-
Perform RT-PCR to amplify the HCV non-structural region (specifically NS3-NS5B, with a focus on regions interacting with the PI4KA pathway, such as NS5A).
-
Sequence the PCR products to identify mutations associated with resistance.
-
Confirm the resistance phenotype by re-testing the EC50 of this compound against the resistant replicon population.
-
Caption: Workflow for HCV Resistance Selection.
Conclusion
This compound is a valuable research tool for investigating the role of PI4KA in HCV replication. The protocols outlined in these application notes provide a framework for the comprehensive in vitro characterization of this compound and other PI4KA inhibitors. By targeting a host factor, these compounds hold the potential for a high barrier to resistance and broad genotype coverage, making them an important area of investigation in the development of next-generation anti-HCV therapies.
References
- 1. Discovery of selective small molecule type III phosphatidylinositol 4-kinase alpha (PI4KIIIα) inhibitors as anti hepatitis C (HCV) agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Phosphatidylinositol-4-Kinase IIIα as a Hepatitis C Virus Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-GSK-F1, a Potent PI4KIIIα Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of (S)-GSK-F1, a selective and potent inhibitor of Type III Phosphatidylinositol 4-Kinase Alpha (PI4KIIIα). This document is intended to guide researchers in utilizing this compound for in vitro studies.
Introduction
This compound is a small molecule inhibitor with high affinity for PI4KIIIα, a key enzyme in phosphoinositide signaling. PI4KIIIα catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a crucial second messenger and a precursor for other important signaling lipids like phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P₂).[1][2] Dysregulation of PI4KIIIα activity is implicated in various cellular processes and is a host factor exploited by viruses such as the Hepatitis C Virus (HCV) for replication.[1] this compound serves as a valuable tool for investigating the physiological and pathological roles of PI4KIIIα.
Quantitative Data Summary
The inhibitory activity and effective concentrations of this compound and related PI4KIIIα inhibitors in various in vitro assays are summarized below.
| Compound | Assay Type | Target/System | Parameter | Value | Reference |
| This compound (Compound 28) | Biochemical Assay | PI4KIIIα | pIC₅₀ | 8.3 | [2] |
| Cell-based Assay | HCV Replication (Huh-7 cells) | pEC₅₀ | 8.6 | [2] | |
| This compound | Biochemical Assays | PI4Kβ, PI4Kγ, PI3Kα, PI3Kβ, PI3Kδ | pIC₅₀ | 6.0, 5.6, 5.6, 5.1, 5.6 | [2] |
| GSK-A1 (related PI4KA inhibitor) | Cell-based Assay | PtdIns(4,5)P₂ Resynthesis (HEK293 cells) | IC₅₀ | ~3 nM |
Note: The pIC₅₀ and pEC₅₀ values from Leivers et al. (2014) can be converted to molar concentrations. A pIC₅₀ of 8.3 corresponds to an IC₅₀ of approximately 5 nM, and a pEC₅₀ of 8.6 corresponds to an EC₅₀ of approximately 2.5 nM.
Recommended Concentration for In Vitro Studies
Based on the available data, the recommended concentration range for this compound in in vitro cell-based assays is typically in the low nanomolar range (1 - 100 nM) . The optimal concentration will depend on the specific cell type, the experimental endpoint, and the duration of treatment. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application. For enzymatic assays, concentrations can be titrated around the IC₅₀ value.
Signaling Pathway
PI4KIIIα is a critical enzyme in the phosphoinositide signaling pathway, primarily responsible for the synthesis of PI4P at the plasma membrane. This process is essential for maintaining the identity of the plasma membrane and serves as the initial step for the synthesis of PI(4,5)P₂ and PI(3,4,5)P₃. The recruitment and activation of PI4KIIIα at the plasma membrane are regulated by a protein complex involving EFR3 and TTC7.
Caption: PI4KIIIα Signaling Pathway at the Plasma Membrane.
Experimental Protocols
Protocol 1: In Vitro PI4KIIIα Kinase Assay (Radiometric)
This protocol is adapted from a general method for measuring PI4K activity and is suitable for determining the direct inhibitory effect of this compound on the enzyme.
Materials:
-
Recombinant human PI4KIIIα enzyme
-
This compound
-
Phosphatidylinositol (PI) substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
Stopping solution (1 M HCl)
-
Chloroform:Methanol (1:1)
-
TLC plates
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in the kinase reaction buffer.
-
In a microcentrifuge tube, combine the recombinant PI4KIIIα enzyme with the desired concentration of this compound or vehicle control (DMSO).
-
Add the PI substrate to the reaction mixture.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 20-30 minutes at 30°C.
-
Stop the reaction by adding 1 M HCl.
-
Extract the lipids by adding Chloroform:Methanol (1:1), vortexing, and centrifuging to separate the phases.
-
Spot the organic (lower) phase onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., Chloroform:Methanol:Ammonia:Water).
-
Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled PI4P.
-
Quantify the band intensity to determine the kinase activity and calculate the IC₅₀ of this compound.
Caption: Workflow for a Radiometric PI4KIIIα Kinase Assay.
Protocol 2: Cell-Based Assay for Inhibition of PI(4,5)P₂ Resynthesis
This protocol is designed to measure the effect of this compound on the cellular production of PI(4,5)P₂, a downstream product of PI4KIIIα activity, in response to receptor stimulation. This method uses radiolabeling of cellular lipids.
Materials:
-
HEK293 cells (or other suitable cell line)
-
This compound
-
[³²P]orthophosphate
-
Phosphate-free DMEM
-
Agonist (e.g., Angiotensin II for cells expressing the AT1 receptor)
-
Cell lysis buffer
-
Lipid extraction solvents (e.g., Chloroform, Methanol, HCl)
-
TLC plates
Procedure:
-
Seed HEK293 cells in 12-well plates and grow to 80-90% confluency.
-
Wash the cells with phosphate-free DMEM.
-
Label the cells by incubating with [³²P]orthophosphate in phosphate-free DMEM for 3 hours.
-
Prepare serial dilutions of this compound in phosphate-free DMEM.
-
Pre-treat the labeled cells with the desired concentrations of this compound or vehicle control for 10 minutes.
-
Stimulate the cells with an appropriate agonist (e.g., 100 nM Angiotensin II) for 10 minutes to induce PI(4,5)P₂ turnover and resynthesis.
-
Stop the stimulation and lyse the cells.
-
Extract the lipids from the cell lysate using an acidic organic solvent mixture.
-
Separate the extracted phosphoinositides by TLC.
-
Visualize and quantify the [³²P]-labeled PI(4,5)P₂ using a phosphorimager.
-
Calculate the inhibition of PI(4,5)P₂ resynthesis at different concentrations of this compound to determine the IC₅₀.
Caption: Workflow for a Cell-Based PI(4,5)P₂ Resynthesis Assay.
Conclusion
This compound is a potent and selective inhibitor of PI4KIIIα, making it an invaluable tool for studying the roles of this kinase in cellular signaling and disease. The provided protocols and data offer a foundation for designing and executing robust in vitro experiments. Researchers should optimize these protocols for their specific experimental systems to ensure reliable and reproducible results.
References
Application Notes and Protocols for (S)-GSK-F1 Administration in Rat Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of (S)-GSK-F1 in rat pharmacokinetic (PK) studies, including detailed experimental protocols and a summary of its pharmacokinetic properties. This compound is a potent and selective inhibitor of the alpha-isoform of type III phosphatidylinositol-4-kinase (PI4KIIIα) and has been investigated for its potential therapeutic applications.[1]
Mechanism of Action: PI4KIIIα Inhibition
This compound exerts its biological effects by inhibiting PI4KIIIα, a lipid kinase that plays a crucial role in the formation of phosphoinositol 4-phosphate (PI4P).[1] This process is essential for the replication of certain viruses, such as the Hepatitis C virus (HCV), which rely on host cell PI4KIIIα for the formation of their replication complexes.[1] By inhibiting this enzyme, this compound disrupts the viral replication machinery.
Caption: Signaling pathway of this compound mediated inhibition of PI4KIIIα.
Pharmacokinetic Profile in Rats
Studies have shown that this compound exhibits moderate pharmacokinetic characteristics in rat models.[1] The specific parameters from these studies are summarized below.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration
| Parameter | Value | Units |
| Dose | Data not available | mg/kg |
| Cmax | Data not available | ng/mL |
| Tmax | Data not available | h |
| AUC(0-t) | Data not available | ng·h/mL |
| Half-life (t½) | Data not available | h |
| Bioavailability | Data not available | % |
Note: Specific quantitative data from the primary literature is not publicly available. The characterization is described as "moderate."[1]
Experimental Protocols
The following protocols are based on established methodologies for conducting pharmacokinetic studies of small molecule inhibitors in rats and should be adapted for the specific experimental design.
Formulation and Administration Protocol
This protocol describes the preparation and oral administration of this compound to rats.
Materials:
-
This compound
-
Solutol® HS 15
-
Polyethylene (B3416737) glycol (PEG)
-
Distilled water
-
Oral gavage needles
-
Appropriate sized syringes
-
Balance and weighing materials
-
Vortex mixer
Procedure:
-
Formulation Preparation: Prepare a vehicle solution of 30% Solutol® and 70% polyethylene glycol.
-
Accurately weigh the required amount of this compound.
-
Add the weighed this compound to the vehicle solution to achieve the desired final concentration.
-
Vortex the mixture thoroughly until the compound is completely dissolved.
-
Animal Dosing:
-
House male Sprague-Dawley rats in accordance with institutional guidelines.
-
Fast the rats overnight prior to dosing, with free access to water.
-
Administer the formulated this compound via oral gavage at a specified dose volume (e.g., 10 mL/kg).
-
Record the exact time of administration for each animal.
-
Blood Sampling Protocol
This protocol outlines the procedure for collecting blood samples from rats at predetermined time points.
Materials:
-
Heparinized tubes (e.g., lithium heparin)
-
Micro-centrifuge tubes
-
Syringes or capillary tubes for blood collection
-
Centrifuge
-
Pipettes and tips
-
Ice bath
-
Freezer (-80°C)
Procedure:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at the following suggested time points post-dose: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Immediately transfer the collected blood into heparinized tubes.
-
Keep the blood samples on ice.
-
Centrifuge the blood samples at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to labeled micro-centrifuge tubes.
-
Store the plasma samples at -80°C until analysis.
Bioanalytical Method for Plasma Sample Analysis (LC-MS/MS)
This protocol provides a general framework for the quantification of this compound in rat plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Method optimization and validation are critical.
Materials:
-
LC-MS/MS system (e.g., UHPLC coupled with a triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 column)
-
This compound analytical standard
-
Internal Standard (IS) - a structurally similar compound
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase)
-
Rat plasma samples
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To 50 µL of each plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new set of tubes or a 92-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a suitable chromatographic method to achieve good separation of this compound and the IS. This will involve optimizing the mobile phase composition, gradient, flow rate, and column temperature.
-
Optimize the mass spectrometer settings for the detection of this compound and the IS. This includes selecting the appropriate ionization mode (e.g., positive electrospray ionization - ESI+) and defining the multiple reaction monitoring (MRM) transitions.
-
Inject the prepared samples onto the LC-MS/MS system.
-
-
Data Analysis:
-
Construct a calibration curve using standard samples of known this compound concentrations in blank rat plasma.
-
Quantify the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.
-
Caption: Experimental workflow for a rat pharmacokinetic study of this compound.
References
Experimental Application of (S)-GSK-F1 in Virology: Application Notes and Protocols
(S)-GSK-F1 is a potent and selective inhibitor of Phosphatidylinositol 4-kinase type III alpha (PI4KA), a host cell enzyme essential for the replication of numerous RNA viruses. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a tool to study viral replication and as a potential antiviral agent.
Mechanism of Action
This compound exerts its antiviral activity by targeting the host factor PI4KA. Many positive-sense RNA viruses, including Hepatitis C Virus (HCV), remodel host intracellular membranes to create specialized structures called "membranous webs" or replication organelles. These structures are enriched in phosphatidylinositol 4-phosphate (PI4P), a lipid synthesized by PI4KA. PI4P serves as a crucial platform for the assembly and function of the viral replication complex.
The HCV non-structural protein 5A (NS5A) has been shown to interact with and activate PI4KA, leading to the accumulation of PI4P at the sites of viral replication. By inhibiting PI4KA, this compound prevents the synthesis of this essential lipid, thereby disrupting the formation and integrity of the membranous web and ultimately inhibiting viral RNA replication.[1] This host-targeting mechanism suggests a potential for broad-spectrum antiviral activity and a higher barrier to the development of viral resistance compared to drugs that target viral proteins directly.
Data Presentation
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound and related compounds against various kinases and viral replicons.
Table 1: Kinase Inhibitory Profile of this compound [2]
| Kinase | pIC50 |
| PI4KA | 8.0 |
| PI4KB | 5.9 |
| PI3KA | 5.8 |
| PI3KB | 5.9 |
| PI3KG | 5.9 |
| PI3KD | 6.4 |
pIC50 is the negative logarithm of the IC50 value.
Table 2: Antiviral Activity of PI4KA Inhibitors against HCV Replicons [3]
| Compound | HCV Genotype 1a (EC50, nM) | HCV Genotype 1b (EC50, nM) |
| This compound (A1) | ~3 | ~3 |
| Compound H1 | ~30,000 | ~30,000 |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
Hepatitis C Virus (HCV) Luciferase Reporter Replicon Assay
This protocol describes a cell-based assay to determine the antiviral activity of this compound against HCV using a subgenomic replicon system that expresses a luciferase reporter gene. The level of luciferase activity directly correlates with the efficiency of viral RNA replication.[4][5][6][7]
Materials:
-
Huh-7.5.1 cells harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., Luc-Con1-NS5A-YFP)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin) for stable cell line maintenance
-
This compound (stock solution in DMSO)[8]
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)[9]
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture Huh-7.5.1 replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.
-
Trypsinize and resuspend the cells in fresh medium without G418.
-
Seed the cells into 96-well plates at a density of approximately 2 x 10^4 cells per well in 100 µL of medium.[7]
-
Incubate the plates at 37°C in a 5% CO2 incubator for 16-24 hours to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration in the wells should be kept below 0.5% to avoid cytotoxicity.
-
Include a vehicle control (DMSO only) and a positive control (another known HCV inhibitor, if available).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the diluted compounds.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48 to 72 hours.[4][7]
-
-
Luciferase Assay:
-
After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add a volume of luciferase reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2-5 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings of the compound-treated wells to the vehicle control wells.
-
Plot the normalized values against the logarithm of the compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound in parallel to ensure that the observed reduction in viral replication is not due to cell death.
Materials:
-
Huh-7.5.1 cells (or the same cell line used in the antiviral assay)
-
Culture medium
-
This compound
-
96-well tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the HCV replicon assay protocol.
-
Compound Treatment: Treat the cells with the same serial dilutions of this compound as in the antiviral assay.
-
Incubation: Incubate for the same duration as the antiviral assay (48-72 hours).
-
Viability Measurement: Perform the cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the CC50 (50% cytotoxic concentration) value. The selectivity index (SI) can be determined by dividing the CC50 by the EC50. A higher SI value indicates a more favorable safety profile.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Hepatitis C Virus Stimulates the Phosphatidylinositol 4-Kinase III Alpha-Dependent Phosphatidylinositol 4-Phosphate Production That Is Essential for Its Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK-F1 | PI4K | TargetMol [targetmol.com]
- 9. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-GSK-F1 Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-GSK-F1 is a potent small molecule inhibitor of phosphatidylinositol 4-kinase alpha (PI4Kα), an enzyme increasingly recognized for its role in various cellular processes, including signal transduction and membrane trafficking.[1] Beyond its primary target, this compound also exhibits inhibitory activity against Class I phosphoinositide 3-kinases (PI3Ks).[1] Dysregulation of the PI3K pathway is a frequent event in human cancers, making it a prime target for therapeutic development. Recent research has highlighted the potential of targeting PI4Kα to overcome chemoresistance in certain cancer types, such as leukemia, by modulating critical signaling pathways like the ERK/AMPK/OXPHOS axis.[2][3] These application notes provide an overview of cell lines sensitive to this compound treatment, detailed protocols for assessing its efficacy, and insights into the underlying mechanism of action.
Cell Line Sensitivity to this compound
The sensitivity of various cancer cell lines to this compound is a critical factor in determining its potential therapeutic applications. Although extensive screening data for this compound across a wide range of cancer cell lines is not yet publicly available, preliminary studies and research on targeting PI4Kα suggest that its efficacy may be pronounced in cancers with a dependency on the PI3K/AKT signaling pathway and in overcoming resistance to conventional chemotherapies.
Table 1: Quantitative Sensitivity of Cancer Cell Lines to PI4Kα Inhibition
| Cell Line | Cancer Type | Inhibitor | IC50 (nM) | Reference |
| K562 (Doxorubicin-resistant) | Chronic Myelogenous Leukemia | Cepharanthine (novel PI4KA inhibitor) | Synergistic with Doxorubicin | [2][3] |
| HL-60 (Doxorubicin-resistant) | Acute Promyelocytic Leukemia | Cepharanthine (novel PI4KA inhibitor) | Synergistic with Doxorubicin | [2] |
| PC3 | Prostate Cancer | This compound | Under Investigation | |
| U251 | Glioblastoma | Simeprevir (PI4K IIIα inhibitor) | Radiosensitizing effect | [4] |
| BT474 | Breast Cancer | Simeprevir (PI4K IIIα inhibitor) | Radiosensitizing effect | [4] |
Note: Data for direct this compound IC50 values in various cancer cell lines is limited in the public domain. The table includes data for other PI4Kα inhibitors to indicate potentially sensitive cancer types. Further in-house screening is recommended to determine the specific IC50 of this compound for cell lines of interest.
Mechanism of Action and Signaling Pathways
This compound exerts its cellular effects primarily through the inhibition of PI4Kα and, to a lesser extent, PI3K. This dual activity disrupts the production of key signaling lipids, phosphatidylinositol 4-phosphate (PI4P) and phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the modulation of downstream signaling cascades crucial for cancer cell proliferation, survival, and metabolism.
In drug-resistant leukemia, inhibition of PI4Kα has been shown to interrupt the ERK/AMPK signaling pathway, leading to the inhibition of oxidative phosphorylation (OXPHOS) and mitochondrial metabolism, thereby re-sensitizing cancer cells to chemotherapeutic agents.[2][3]
Caption: PI4Kα/PI3K Signaling Pathway Inhibition by this compound.
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on cancer cell lines.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound (stock solution in DMSO)
-
Target cancer cell lines (e.g., K562, HL-60, PC3)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical starting concentration range is 1 nM to 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a blank (medium only).
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Target cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Treat cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Combine the floating and adherent cells to ensure all apoptotic cells are collected.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating the efficacy of this compound and the logical relationship of the key experimental stages.
Caption: General Experimental Workflow for this compound Evaluation.
Conclusion
This compound represents a promising investigational compound for cancer research, particularly for tumors exhibiting dependence on the PI4K/PI3K signaling pathways or those that have developed resistance to standard chemotherapies. The protocols and information provided herein offer a foundational framework for researchers to explore the efficacy and mechanism of action of this compound in relevant cancer cell line models. Further investigation is warranted to identify specific cancer subtypes that are most sensitive to this compound and to explore its potential in combination therapies.
References
Troubleshooting & Optimization
(S)-GSK-F1 Technical Support Center: Troubleshooting Aqueous Insolubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the common challenge of (S)-GSK-F1 insolubility in aqueous solutions. The following question-and-answer format directly addresses specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. Several sources suggest that sonication can aid in dissolution.[3] The compound is only slightly soluble in ethanol (B145695).[2][4]
Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. What should I do?
A2: This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds like this compound. It occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. The following troubleshooting steps can help resolve this issue:
-
Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your assay to a level below its aqueous solubility limit.
-
Optimize DMSO Concentration: While preparing a concentrated stock in DMSO is necessary, the final concentration of DMSO in your aqueous solution should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells and may also contribute to precipitation.
-
Stepwise Dilution: Instead of diluting the DMSO stock directly into the aqueous buffer, perform a series of intermediate dilutions in DMSO first, before the final dilution into your experimental medium. This gradual change in solvent polarity can help prevent the compound from crashing out of solution.
Q3: Can adjusting the pH of my aqueous buffer improve the solubility of this compound?
A3: Yes, adjusting the pH can significantly impact the solubility of ionizable compounds. This compound contains a quinazoline (B50416) moiety, and the solubility of quinoline (B57606) and its derivatives can be pH-dependent.[4][5][6] For basic compounds, lowering the pH can increase solubility. It is advisable to experimentally determine the optimal pH for solubility that is also compatible with your assay system.
Q4: Are there any additives that can enhance the aqueous solubility of this compound?
A4: Several types of solubilizing excipients can be used to improve the apparent solubility of poorly soluble compounds:
-
Co-solvents: Adding a water-miscible organic solvent such as ethanol or polyethylene (B3416737) glycol (PEG) to the aqueous buffer can increase the solubility of hydrophobic compounds.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 20 can form micelles that encapsulate hydrophobic molecules, thereby increasing their solubility in aqueous solutions.
-
Cyclodextrins: These cyclic oligosaccharides, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[7]
Data Presentation
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Notes |
| DMSO | >10 mg/mL | Soluble.[2][4] |
| DMSO | 22.5 mg/mL (37.28 mM) | Sonication is recommended.[3] |
| DMSO | 125 mg/mL (207.12 mM) | Ultrasonic assistance may be required. Use of fresh, anhydrous DMSO is recommended as it is hygroscopic. |
| Ethanol | 0.1-1 mg/mL | Slightly soluble.[2][4] |
| Aqueous Solutions | Not specified | Generally considered insoluble or poorly soluble. |
Troubleshooting Guides
Issue: Precipitate formation during preparation of aqueous working solution.
This guide provides a systematic approach to troubleshooting and overcoming the precipitation of this compound when diluting a DMSO stock solution into an aqueous buffer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Optimizing (S)-GSK-F1 Dosage for Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of (S)-GSK-F1 in animal models. All quantitative data is summarized in tables for easy comparison, and detailed experimental protocols and visualizations are provided.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and orally active inhibitor of Phosphatidylinositol 4-Kinase Type III Alpha (PI4KA).[1][2] Its inhibitory activity against PI4KA is significantly higher than against other related kinases such as PI4KB, PI3KA, PI3KB, PI3KG, and PI3KD.[1][2] PI4KA is a crucial enzyme in the production of phosphatidylinositol 4-phosphate (PI4P), a precursor for phosphatidylinositol 4,5-bisphosphate (PIP2). PIP2 is a key signaling molecule located in the plasma membrane and is involved in various cellular processes, including the activation of the PI3K/AKT pathway.[3]
Q2: What is the recommended starting dose for this compound in mouse models?
A2: Based on a 14-day oral toxicity study in mice, a dosage range of 3-40 mg/kg/day, administered orally twice daily, has been evaluated.[2][3] It is recommended to start with a lower dose (e.g., 3-10 mg/kg/day) and escalate based on tolerability and efficacy in your specific animal model and disease context.
Q3: How should this compound be formulated for oral administration in animal studies?
A3: A common and effective formulation for this compound is a solution in 30% Solutol HS 15 and 70% polyethylene (B3416737) glycol (PEG).[3] For solubility in DMSO for stock solutions, concentrations up to 22.5 mg/mL have been reported, though sonication may be required.
Q4: What are the potential adverse effects of this compound in animal models?
A4: Inhibition of PI4KA can lead to significant toxicity. In mice, doses of 3-40 mg/kg/day have been associated with gastrointestinal abnormalities, and higher doses can lead to death.[2] More severe outcomes have been observed with potent PI4KA inhibitors, including sudden death in adult animals, potentially due to cardiovascular collapse.[3] Genetic inactivation of PI4KA has been shown to cause severe intestinal necrosis.[3] Therefore, careful monitoring of animal health is critical during treatment with this compound.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High mortality rate in treated animals | Dose is too high. | Start with a lower dose (e.g., 3 mg/kg/day) and perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. Monitor animals closely for signs of toxicity. |
| Formulation issues leading to poor bioavailability or rapid absorption. | Ensure the formulation is homogenous and stable. Consider alternative vehicles if solubility or stability is a concern. | |
| Off-target effects. | While this compound is selective for PI4KA, high concentrations could lead to off-target activities. Correlate adverse events with plasma concentrations of the compound if possible. | |
| Lack of efficacy | Insufficient dose or dosing frequency. | Increase the dose or dosing frequency, guided by tolerability studies. Measure plasma and tumor/tissue concentrations of this compound to ensure adequate exposure. |
| Poor oral bioavailability. | While described as orally active, bioavailability can vary between species and individuals. Consider intravenous administration in a pilot study to determine absolute bioavailability. | |
| Rapid metabolism or clearance. | Pharmacokinetic studies can help determine the half-life of this compound in your animal model, which can inform the optimal dosing schedule. | |
| Inappropriate animal model. | The efficacy of a PI4KA inhibitor may be dependent on the specific genetic background of the tumor or disease model. Confirm that the PI4K pathway is a relevant target in your model. | |
| Gastrointestinal issues (e.g., diarrhea, weight loss) | On-target toxicity related to PI4KA inhibition in the gut. | Reduce the dose. Provide supportive care, such as hydration and nutritional supplements. Monitor animal weight and fecal consistency daily. |
| Inconsistent results between experiments | Variability in formulation preparation. | Prepare fresh formulations for each experiment and ensure consistent preparation methods. |
| Inconsistent gavage technique. | Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate dosing. | |
| Animal-to-animal variability. | Increase the number of animals per group to improve statistical power. Ensure animals are age- and weight-matched. |
Data Presentation
Table 1: In Vivo Dosing and Formulation of this compound in Mice
| Parameter | Value | Reference |
| Animal Model | Male Mice | [3] |
| Dosage Range | 3 - 40 mg/kg/day | [2][3] |
| Administration Route | Oral (p.o.), twice daily | [2][3] |
| Formulation | Solution in 30% Solutol, 70% Polyethylene Glycol | [3] |
| Observed Adverse Effects | Gastrointestinal abnormalities, potential death at higher doses | [2] |
Table 2: In Vitro Inhibitory Activity of this compound
| Kinase | pIC50 |
| PI4KA | 8.0 |
| PI4KB | 5.9 |
| PI3KA | 5.8 |
| PI3KB | 5.9 |
| PI3KG | 5.9 |
| PI3KD | 6.4 |
| Data from MedchemExpress[1] |
Experimental Protocols
Western Blotting for PI4K Pathway Activation
Objective: To assess the effect of this compound on the phosphorylation of downstream effectors of the PI3K/PI4K pathway (e.g., AKT).
Materials:
-
Cell or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Lyse cells or tissues in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and incubate with a chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
Immunohistochemistry (IHC) for PI4K Pathway Markers in Tissue Sections
Objective: To visualize the expression and localization of PI4K pathway proteins in tissue samples from this compound-treated and control animals.
Materials:
-
Paraffin-embedded tissue sections
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%) for quenching endogenous peroxidase
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody (e.g., anti-PI4KA)
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate kit
-
Hematoxylin (B73222) for counterstaining
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval buffer.
-
Peroxidase Quenching: Incubate sections in 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding sites with a blocking solution.
-
Primary Antibody Incubation: Incubate sections with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Staining: Develop the signal using a DAB substrate kit, which produces a brown precipitate at the site of the antigen.
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through an ethanol series and xylene, and mount with a coverslip.
-
Imaging: Analyze the slides under a microscope.
Visualizations
Caption: PI4KA signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Troubleshooting decision tree for in vivo studies with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-GSK-F1 in Long-Term Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (S)-GSK-F1 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific inhibitor of Phosphatidylinositol 4-Kinase Alpha (PI4KA)[1][2]. Its primary mechanism of action is to block the catalytic activity of PI4KA, an enzyme essential for the synthesis of phosphatidylinositol 4-phosphate (PI4P) at the plasma membrane. PI4P is a precursor for phosphatidylinositol 4,5-bisphosphate (PIP2), a critical lipid messenger involved in various signaling pathways, including the PI3K/AKT pathway[3].
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
This compound is soluble in DMSO[4][5]. For long-term storage, it is recommended to prepare a concentrated stock solution in DMSO and store it in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month[6]. Avoid repeated freeze-thaw cycles to prevent degradation[6].
Q3: What is the expected effect of long-term PI4KA inhibition on cells?
Prolonged inhibition of PI4KA can lead to significant cellular changes. As PI4KA is crucial for maintaining the plasma membrane's phosphoinositide composition, its long-term inhibition can affect processes such as cell migration, actin cytoskeleton organization, and overall cell signaling[3]. In some in vivo contexts, prolonged and high-dose inhibition of PI4KA has been associated with adverse effects, highlighting the enzyme's importance in normal physiological processes[1].
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced or loss of compound activity in long-term experiments (>24-48 hours). | Compound degradation or instability in aqueous culture media. It is often recommended to replenish media with fresh inhibitor in long-term experiments, suggesting that the compound may lose activity over time in aqueous solutions at 37°C. | 1. Replenish the media: For experiments lasting longer than 48 hours, replace the culture media with freshly prepared media containing this compound every 24-48 hours.2. Perform a time-course experiment: To determine the stability of this compound under your specific experimental conditions, measure its effect at different time points after addition.3. Prepare fresh working solutions: Always prepare fresh dilutions of this compound in your culture medium from a frozen DMSO stock immediately before use. |
| Precipitate formation in the culture medium after adding this compound. | Poor solubility in aqueous media. this compound is hydrophobic and has low solubility in aqueous solutions. The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity and precipitation. | 1. Optimize final DMSO concentration: Ensure the final DMSO concentration in your culture medium is as low as possible and consistent across all experimental conditions, including vehicle controls.2. Pre-warm the media: Add the this compound working solution to pre-warmed culture media and mix gently but thoroughly before adding to the cells.3. Check for serum interactions: Components in fetal bovine serum (FBS) can sometimes interact with small molecules. If precipitation is observed, consider reducing the serum concentration if your cell line permits, or test different lots of FBS. |
| High levels of cell death or unexpected cytotoxicity. | Off-target effects or cellular stress due to prolonged inhibition of a key enzyme. While this compound is a specific PI4KA inhibitor, long-term disruption of the phosphoinositide pathway can lead to cellular stress and apoptosis. | 1. Perform a dose-response curve: Determine the optimal concentration of this compound that effectively inhibits PI4KA without causing excessive cytotoxicity in your specific cell line over the desired time course.2. Assess cell viability: Use a reliable cell viability assay (e.g., MTT, CellTiter-Glo) to monitor cell health throughout the experiment.3. Include proper controls: Use a vehicle control (DMSO) and consider a negative control compound if available to distinguish between specific and non-specific toxic effects. |
| Inconsistent or variable experimental results. | Inconsistent compound activity or handling. Variability can arise from improper storage, handling, or inconsistent dosing. | 1. Aliquot stock solutions: To avoid repeated freeze-thaw cycles, store the DMSO stock solution in small, single-use aliquots at -80°C[6].2. Ensure homogenous mixing: When preparing working solutions, ensure the compound is thoroughly mixed in the culture medium before adding it to the cells.3. Standardize protocols: Maintain consistent cell seeding densities, treatment times, and media change schedules across all experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Reconstitute the powder in high-quality, anhydrous DMSO to a stock concentration of 10 mM. For example, for 1 mg of this compound (MW: 603.5 g/mol ), add 165.7 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (to 37°C) or sonication may be used if necessary.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months)[6].
-
-
Preparation of Working Solution:
-
Immediately before use, thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in sterile cell culture medium. For example, to achieve a final concentration of 10 µM, dilute the 10 mM stock 1:1000 in the culture medium.
-
Ensure the final concentration of DMSO in the culture medium is below 0.1% to minimize solvent toxicity.
-
Add the final working solution to the cell culture plates and gently swirl to mix.
-
Protocol 2: Long-Term (72-hour) Treatment of Adherent Cells with this compound
-
Cell Seeding:
-
Seed adherent cells in a multi-well plate at a density that will not lead to over-confluence by the end of the 72-hour experiment.
-
Allow the cells to adhere and recover for 24 hours in a 37°C, 5% CO₂ incubator.
-
-
Initial Treatment (Time = 0 hours):
-
Prepare the desired concentrations of this compound in fresh, pre-warmed culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully remove the old medium from the wells and replace it with the medium containing this compound or the vehicle control.
-
-
Media Replenishment (Time = 48 hours):
-
Prepare fresh working solutions of this compound and vehicle control in pre-warmed culture medium.
-
Aspirate the medium from the wells and replace it with the freshly prepared medium. This step is crucial to maintain the effective concentration of the inhibitor.
-
-
Endpoint Analysis (Time = 72 hours):
-
At the end of the treatment period, proceed with your desired downstream analysis (e.g., cell viability assay, protein extraction for western blotting, RNA isolation for qPCR).
-
Visualizations
PI4KA Signaling Pathway
Caption: The PI4KA signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Long-Term Cell Culture with this compound
References
Technical Support Center: Overcoming Off-Target Effects of (S)-GSK-F1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the PI4KA inhibitor, (S)-GSK-F1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and orally active inhibitor of Phosphatidylinositol 4-kinase alpha (PI4KA).[1][2][3][4][5] It is a valuable tool for studying the roles of PI4KA in various cellular processes, including its essential role as a host factor for the replication of Hepatitis C virus (HCV).[2][4]
Q2: What are the known off-target effects of this compound?
Off-target effects occur when a compound binds to and modulates proteins other than its intended target, which can lead to misinterpretation of experimental results or cellular toxicity.[6] this compound has been profiled against a panel of kinases and shows inhibitory activity against several other kinases, particularly at higher concentrations. The known on- and off-targets are summarized in the table below.
Q3: How can I be sure that the phenotype I observe is due to the inhibition of PI4KA and not an off-target effect?
Confirming that an observed phenotype is due to on-target activity is crucial for accurate interpretation of results.[6] Several strategies can be employed:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target effect. Higher concentrations are more likely to engage off-target kinases.[6]
-
Use of Control Compounds: Include a structurally similar but biologically inactive analog as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[6]
-
Genetic Validation: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knockdown or knockout PI4KA.[6][7] If the phenotype is rescued or mimicked by the genetic perturbation, it strongly suggests the effect is on-target.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct target engagement of this compound with PI4KA in a cellular context.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments or cell lines. | Off-target effects due to varying expression levels of on-target or off-target proteins.[6] | 1. Perform a dose-response titration of this compound in each cell line to determine the optimal concentration. 2. Characterize the expression levels of PI4KA and key off-targets (e.g., PI4KB, PI3Ks) in the cell lines being used. 3. Validate findings using a secondary, structurally distinct PI4KA inhibitor. |
| High cellular toxicity at effective concentrations. | The observed toxicity may be a result of inhibiting an off-target protein that is critical for cell viability.[6] | 1. Lower the concentration of this compound and extend the treatment duration. 2. Use a genetic approach (siRNA/CRISPR) to confirm if PI4KA depletion phenocopies the toxicity. 3. Consider using a more selective PI4KA inhibitor if available. |
| Observed phenotype does not align with known PI4KA function. | The phenotype may be driven by one of the known off-targets of this compound, such as the PI3K family. | 1. Consult the kinase inhibition profile of this compound (see Table 1). 2. Use more selective inhibitors for the suspected off-target kinases to see if they replicate the observed phenotype. 3. Perform a PI4KA knockdown/knockout experiment to see if the phenotype persists. If it does, it is likely an off-target effect.[7] |
Data Presentation
Table 1: Kinase Inhibition Profile of this compound
| Target | pIC50 | IC50 (nM) | Target Type |
| PI4KA | 8.3 | 5.01 | On-Target |
| PI4KB | 6.0 | 1,000 | Off-Target |
| PI4Kγ | 5.6 | 2,512 | Off-Target |
| PI3Kα | 5.6 | 2,512 | Off-Target |
| PI3Kβ | 5.1 | 7,943 | Off-Target |
| PI3Kδ | 5.6 | 2,512 | Off-Target |
| PI3Kγ | 5.9 | 1,259 | Off-Target |
Data compiled from multiple sources.[1][5][8]
Experimental Protocols
Protocol 1: Dose-Response Titration to Determine Lowest Effective Concentration
-
Cell Seeding: Plate cells at a density that will not lead to over-confluence during the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series ranging from 1 nM to 10 µM.
-
Treatment: Treat cells with the different concentrations of this compound. Include a DMSO-only vehicle control.
-
Assay: After the desired incubation time, perform the relevant assay to measure the on-target effect (e.g., downstream signaling marker for PI4KA activity, viral replication assay).
-
Analysis: Plot the response against the log of the inhibitor concentration to determine the EC50. The lowest concentration that gives a maximal on-target effect should be used for subsequent experiments.
Protocol 2: PI4KA Knockdown using siRNA
-
siRNA Design and Synthesis: Obtain validated siRNA constructs targeting PI4KA and a non-targeting scramble control.
-
Transfection: Transfect the cells with the PI4KA-targeting siRNA and the scramble control siRNA according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for target protein depletion.
-
Validation of Knockdown: Harvest a subset of cells to confirm PI4KA knockdown by Western blot or qRT-PCR.
-
Phenotypic Assay: Perform the relevant phenotypic assay on the remaining cells to determine if the knockdown recapitulates the effect of this compound treatment.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble PI4KA by Western blot.
-
Analysis: A shift in the thermal stability of PI4KA in the presence of this compound indicates direct target engagement.
Mandatory Visualizations
Caption: PI4KA signaling pathway and the inhibitory action of this compound.
Caption: Workflow for investigating potential off-target effects.
Caption: Logical relationship of controls for on-target validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adipogen.com [adipogen.com]
- 3. GSK-F1 | PI4K | TargetMol [targetmol.com]
- 4. GSK-F1 | CAS 1402345-92-9 | SYNkinase | Biomol.com [biomol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Achieving the promise and avoiding the peril of chemical probes using genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | PI4K/PI3K抑制剂 | MCE [medchemexpress.cn]
how to improve the bioavailability of (S)-GSK-F1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with (S)-GSK-F1, focusing on strategies to improve its bioavailability.
Troubleshooting Guide
Issue 1: Poor Oral Bioavailability Observed in Preclinical Animal Models
Possible Causes and Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Steps |
| Low Aqueous Solubility | 1. Particle Size Reduction: Employ micronization or nanonization techniques to increase the surface area for dissolution.[1][2] 2. Formulation with Solubilizing Excipients: Incorporate surfactants, cyclodextrins, or other solubilizing agents in the formulation. 3. Amorphous Solid Dispersions: Prepare amorphous solid dispersions with polymers like PEG to enhance solubility.[2][3] 4. Lipid-Based Formulations: Develop self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles to improve solubility and absorption.[3] |
| Rapid First-Pass Metabolism | 1. In Vitro Metabolism Studies: Conduct studies using liver microsomes or S9 fractions to identify the primary metabolizing enzymes. 2. Co-administration with Enzyme Inhibitors: If a specific CYP450 enzyme is responsible, consider co-administration with a known inhibitor in preclinical models to assess the impact on exposure. 3. Prodrug Approach: Design a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active compound in systemic circulation. |
| Efflux Transporter Activity | 1. In Vitro Permeability Assays: Use Caco-2 or MDCK cell lines to determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). 2. Co-administration with Efflux Inhibitors: In preclinical studies, co-administer this compound with a known efflux transporter inhibitor to evaluate changes in absorption. |
| Poor Permeability | 1. Permeation Enhancers: Include permeation enhancers in the formulation to improve absorption across the gastrointestinal tract. 2. Ion Pairing: If this compound is ionizable, consider forming an ion pair to enhance its lipophilicity and membrane permeability. |
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is reported to be soluble in DMSO and slightly soluble in ethanol. Its aqueous solubility is not explicitly stated in the available literature, but its chemical structure suggests it may have limited aqueous solubility, a common challenge for oral bioavailability.
Q2: What general strategies can be employed to improve the bioavailability of a compound like this compound?
A2: Several formulation strategies can be explored to enhance the bioavailability of poorly soluble compounds. These include particle size reduction techniques like micronization and nanonization to increase the dissolution rate. Other effective approaches are the use of lipid-based delivery systems, the creation of amorphous solid dispersions, and the addition of solubility-enhancing excipients.
Q3: How can I determine if poor metabolism is the cause of low bioavailability for this compound?
A3: In vitro metabolism studies are a crucial first step. Incubating this compound with liver microsomes or S9 fractions can help identify potential metabolites and the enzymes responsible for its metabolism. This can be followed by in vivo pharmacokinetic studies in animal models to correlate the in vitro findings with the observed in vivo clearance.
Q4: Are there any known signaling pathways affected by this compound that I should be aware of during my experiments?
A4: Yes, this compound is a potent inhibitor of Phosphatidylinositol 4-kinase type IIIα (PI4KA). This kinase is involved in the synthesis of phosphatidylinositol 4-phosphate (PI4P), a precursor for phosphatidylinositol 4,5-bisphosphate (PIP2). PIP2 is a key component of cell membranes and is implicated in various signaling pathways, including the PI3K/AKT pathway. Therefore, inhibition of PI4KA by this compound can impact these downstream signaling events.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
Objective: To determine the rate of metabolic degradation of this compound in the presence of liver microsomes.
Materials:
-
This compound
-
Pooled liver microsomes (from the species of interest, e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) or other suitable organic solvent for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C for 5 minutes.
-
Add this compound to the incubation mixture to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Single-Dose Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound after oral and intravenous administration.
Materials:
-
This compound
-
Appropriate vehicle for oral and intravenous administration
-
Sprague-Dawley rats or other suitable rodent model
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer this compound either orally (by gavage) or intravenously (via the tail vein) at a predetermined dose.
-
Collect blood samples at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and oral bioavailability (F%).
Visualizations
References
refining PI4KIIIα inhibition assays for better accuracy
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers performing PI4KIIIα inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of PI4KIIIα and why is it a drug target?
Phosphatidylinositol 4-kinase type III alpha (PI4KIIIα) is a lipid kinase primarily responsible for synthesizing phosphatidylinositol 4-phosphate (PI4P) at the plasma membrane. This PI4P pool is a crucial precursor for phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key signaling molecule involved in numerous cellular processes.[1] PI4KIIIα's role in essential cellular functions and its hijacking by viruses like Hepatitis C for their replication make it an attractive therapeutic target.[2]
Q2: Which assay formats are commonly used to screen for PI4KIIIα inhibitors?
Several assay formats are available, each with its own advantages and disadvantages. The most common include:
-
Luminescence-based assays (e.g., ADP-Glo™): These are high-throughput, non-radioactive assays that measure the amount of ADP produced in the kinase reaction.[3] They are well-suited for screening large compound libraries.[4]
-
Radioactive assays (e.g., [³²P]ATP-based): These are highly sensitive, traditional methods that directly measure the incorporation of radiolabeled phosphate (B84403) into the lipid substrate. However, they are low-throughput and generate radioactive waste.[3]
-
Fluorescence-based assays: These assays utilize fluorescent probes to detect either ADP production or the phosphorylated lipid product.
-
Competitive ELISAs: These assays detect the amount of PI4P produced through competition with a labeled PI4P for binding to a specific antibody.
Q3: What are the critical components of a PI4KIIIα kinase reaction buffer?
A typical PI4KIIIα kinase assay buffer includes:
-
A buffering agent (e.g., Tris-HCl or HEPES) to maintain a stable pH (typically around 7.5).
-
Magnesium chloride (MgCl₂) as a cofactor for the kinase.
-
A lipid substrate, which is phosphatidylinositol (PI), often presented in small unilamellar vesicles (SUVs) with a carrier lipid like phosphatidylserine (B164497) (PS).
-
ATP as the phosphate donor.
-
Other components may include a chelating agent like EGTA, a reducing agent like DTT, and a protein carrier like BSA to prevent non-specific binding and stabilize the enzyme.
Q4: How should I prepare the lipid substrate for the assay?
For lipid kinases like PI4KIIIα, the substrate (PI) is often prepared as small unilamellar vesicles (SUVs) to ensure it is accessible to the enzyme in an aqueous environment. A common method involves:
-
Drying a mixture of PI and a carrier lipid (like PS) under a stream of nitrogen.
-
Further drying in a vacuum desiccator to remove residual solvent.
-
Rehydrating the lipid film in assay buffer.
-
Creating SUVs through vortexing, freeze-thaw cycles, and sonication.
Q5: What is a Z' factor and why is it important for my HTS assay?
The Z' factor is a statistical parameter that indicates the quality and robustness of a high-throughput screening (HTS) assay. It is calculated based on the means and standard deviations of the positive and negative controls. A Z' factor:
-
> 0.5 indicates an excellent and reliable assay.
-
Between 0 and 0.5 suggests the assay is marginal.
-
< 0 means the assay is not suitable for screening. A high Z' factor gives you confidence that the hits identified in your screen are genuine and not due to assay variability.
PI4KIIIα Signaling Pathway
The following diagram illustrates the central role of PI4KIIIα in the phosphoinositide signaling pathway at the plasma membrane.
Caption: PI4KIIIα phosphorylates PI to generate PI4P, a precursor for PI(4,5)P2 synthesis by PIP5K, which is then hydrolyzed by PLC in response to GPCR activation.
Troubleshooting Guide
Issue 1: High Background Signal / Low Signal-to-Noise Ratio
High background can mask the true signal from your kinase, making it difficult to detect inhibition.
| Possible Cause | Recommended Solution |
| ADP Contamination in ATP Stock | Use high-purity ATP with low ADP contamination. Prepare fresh ATP solutions for each experiment. |
| Suboptimal Enzyme Concentration | Perform an enzyme titration to determine the optimal concentration that gives a robust signal without excessive background. |
| Non-specific Binding | Include a no-enzyme control to determine the background signal. Consider adding a carrier protein like BSA to the assay buffer. |
| Compound Interference (Luminescence) | Some test compounds can inhibit the luciferase used in the ADP-Glo™ assay. Run a counterscreen without the primary kinase to identify such compounds. |
| ATP Contamination in Lab | Use dedicated, sterile labware and pipette tips to avoid environmental ATP contamination. |
Issue 2: Inconsistent Results / High Variability Between Replicates
High variability can make it difficult to obtain reliable IC50 values.
| Possible Cause | Recommended Solution |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting. Prepare a master mix for reagents to be dispensed across the plate. |
| Inconsistent Incubation Times/Temperatures | Use automated liquid handlers or a multi-channel pipette to start and stop reactions simultaneously. Ensure consistent incubation temperatures. |
| Edge Effects in Microplates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Alternatively, fill the outer wells with buffer or media. |
| Incomplete Mixing | Ensure thorough mixing after each reagent addition, especially in 384-well plates. Use a plate shaker or tap the plate gently. |
| Degradation of Reagents | Aliquot enzyme, ATP, and inhibitor stocks into single-use volumes to avoid repeated freeze-thaw cycles. Store all reagents at their recommended temperatures. |
Issue 3: No or Very Low Signal
A lack of signal indicates a problem with one of the core components of the assay.
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Verify the activity of your enzyme batch with a known potent inhibitor as a positive control. Ensure proper storage and handling of the enzyme. |
| Incorrect Reagent Preparation | Double-check the concentrations and preparation of all reagents, including the buffer, ATP, and lipid substrate. |
| Incorrect Plate Reader Settings | Ensure the correct filters and wavelengths are set for your specific assay format (luminescence, fluorescence). For luminescence, an integration time of 0.25-1 second per well is a good starting point. |
| Substrate Inaccessibility | Ensure that the lipid substrate (PI) is properly formulated into vesicles (SUVs) to be accessible to the enzyme. |
| Reaction Not in Linear Range | The reaction may have proceeded too quickly and reached a plateau. Perform a time-course experiment to determine the linear range of the reaction. |
Experimental Protocols
Protocol 1: PI4KIIIα Inhibition Assay using ADP-Glo™
This protocol is a general guideline for a 384-well plate format and should be optimized for your specific experimental conditions.
1. Reagent Preparation:
-
PI4KIIIα Enzyme: Dilute the enzyme to the desired concentration (e.g., 2X final concentration) in kinase assay buffer. The optimal concentration should be determined via an enzyme titration.
-
Lipid Substrate (PI/PS SUVs): Prepare SUVs containing PI and PS (e.g., at a 1:3 ratio) in kinase assay buffer. Dilute to the desired concentration (e.g., 4X final concentration).
-
ATP Solution: Prepare a solution of high-purity ATP in kinase assay buffer (e.g., 4X final concentration, at or near the Km for PI4KIIIα).
-
Test Compounds: Prepare serial dilutions of the inhibitor in DMSO, then dilute in kinase assay buffer to a 4X final concentration.
2. Assay Procedure:
-
Add 5 µL of the test compound solution or vehicle (DMSO) to the appropriate wells of a white, solid-bottom 384-well plate.
-
Add 5 µL of the PI4KIIIα enzyme solution.
-
Initiate the kinase reaction by adding 10 µL of a pre-mixed solution containing the lipid substrate and ATP.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes), determined from time-course experiments.
-
Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
ADP-Glo™ Assay Workflow
Caption: A streamlined workflow for performing a PI4KIIIα inhibition assay using the ADP-Glo™ platform.
Quantitative Data Summary
The following tables provide example data and recommended parameters for robust PI4KIIIα inhibition assays.
Table 1: Example IC50 Values for Known PI4KIIIα Inhibitors
| Inhibitor | PI4KIIIα IC50 (nM) | Notes |
| GSK-A1 | ~3 | A potent and selective inhibitor. |
| PIK-93 | ~19 | A dual PI4K/PI3K inhibitor. |
| Wortmannin | ~100 | A non-selective covalent PI3K/PI4K inhibitor. |
Note: IC50 values can vary depending on the assay conditions, particularly the ATP concentration.
Table 2: Recommended Assay Validation Parameters
| Parameter | Recommended Value | Purpose |
| Z' Factor | > 0.5 | Ensures the assay is robust and suitable for HTS. |
| Signal-to-Background (S/B) Ratio | > 10 | Provides a sufficient dynamic range to detect inhibition. |
| DMSO Tolerance | < 1% (final concentration) | High concentrations of DMSO can inhibit enzyme activity. |
| ATP Concentration | At or near Km | For sensitive detection of ATP-competitive inhibitors. |
Troubleshooting Logic Diagram
Caption: A decision tree to guide troubleshooting efforts for common issues in PI4KIIIα inhibition assays.
References
addressing lot-to-lot variability of (S)-GSK-F1
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter lot-to-lot variability with the PI4KA inhibitor, (S)-GSK-F1. Ensuring the reproducibility of experimental results is critical, and this resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is lot-to-lot variability and why is it a concern for this compound?
Q2: What are the potential sources of lot-to-lot variability for this compound?
A2: The sources of variability in the synthesis of a complex small molecule like this compound can be numerous and may include:
-
Starting Materials: Differences in the purity or source of raw materials used in the synthesis.[1]
-
Reaction Conditions: Minor fluctuations in temperature, pressure, or reaction times during the manufacturing process.[1]
-
Purification Processes: Variations in chromatographic purification, crystallization, or filtration steps.
-
Residual Solvents: Differences in the type and amount of residual solvents from the purification process.
-
Storage and Handling: Exposure to light, temperature fluctuations, or moisture during storage and handling can lead to degradation.
Q3: My new lot of this compound is showing lower potency in my cellular assay compared to the previous lot. What should I do?
A3: This is a common issue that can arise from lot-to-lot variability. Here is a step-by-step troubleshooting approach:
-
Verify Stock Solution Concentration: Re-confirm the concentration of your stock solution. An error in weighing the compound or in the volume of solvent can lead to incorrect concentrations. Consider using a secondary method like UV-Vis spectroscopy to confirm the concentration if a molar extinction coefficient is known.
-
Assess Compound Purity and Integrity: Analyze both the new and old lots of this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to compare their purity profiles and check for any degradation products.
-
Request and Compare Certificates of Analysis (CoA): Obtain the CoA for both lots from the supplier. Compare the reported purity, impurity levels, and any other analytical data.
-
Perform a Dose-Response Experiment: Conduct a full dose-response experiment with both the old and new lots side-by-side to accurately quantify the difference in potency.
Q4: How should I properly store and handle this compound to minimize variability?
A4: Proper storage is crucial to maintain the integrity of the compound. For solid this compound, it is recommended to store it at -20°C for long-term storage (up to 3 years) and at 4°C for short-term storage. Stock solutions in DMSO should be stored at -80°C and are typically stable for up to one year. It is best practice to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue: Inconsistent Experimental Results Between Lots of this compound
This guide provides a systematic approach to identifying the source of inconsistency.
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
1. Comparative Analysis of this compound Lots by HPLC
This protocol outlines a general method for comparing the purity and impurity profiles of different lots of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of each lot of this compound in HPLC-grade DMSO.
-
Dilute the stock solutions to a final concentration of 50 µg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical linear gradient would be from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the main compound and all impurities for each lot.
-
Calculate the purity of each lot using the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Compare the chromatograms, paying close attention to the number and relative abundance of any impurity peaks.
-
2. Quality Control Workflow for a New Lot of this compound
This workflow should be performed upon receiving a new lot of this compound to ensure its quality before use in critical experiments.
Standard Quality Control Workflow
Caption: Standard quality control workflow for a new research compound lot.
Data Presentation
Table 1: Example Comparison of Two Lots of this compound
| Parameter | Lot A | Lot B |
| Purity (by HPLC) | 99.2% | 97.5% |
| Major Impurity 1 | 0.3% | 1.1% |
| Major Impurity 2 | 0.1% | 0.5% |
| IC50 (in vitro assay) | 12 nM | 25 nM |
| Appearance | White to off-white solid | White to off-white solid |
Hypothetical Signaling Pathway Affected by this compound Variability
This compound is an inhibitor of PI4KA, a lipid kinase. Variability in the potency of this compound can lead to differential effects on downstream signaling pathways.
Hypothetical PI4KA Signaling Pathway
Caption: Hypothetical signaling pathway involving PI4KA.
References
techniques to minimize (S)-GSK-F1 precipitation in media
Welcome to the technical support center for (S)-GSK-F1. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and handling of this compound in experimental media.
Troubleshooting Guide
Precipitation of this compound in aqueous media is a common challenge that can significantly impact experimental outcomes. The following guide provides solutions to common issues encountered during the preparation and use of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution of DMSO Stock | Exceeding Aqueous Solubility: this compound, like many quinazoline-based inhibitors, has low aqueous solubility. Rapidly diluting a concentrated DMSO stock into an aqueous medium can cause the compound to "crash out" of solution. | - Lower the Final Concentration: Reduce the final working concentration of this compound in your experiment. - Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution of the DMSO stock in pre-warmed (37°C) culture medium. This allows for a more gradual solvent exchange. - Slow, Drop-wise Addition: Add the DMSO stock solution drop-by-drop to the media while gently vortexing or swirling to ensure rapid and even dispersion. |
| Cloudiness or Precipitate Observed After Incubation | Delayed Precipitation: Changes in the media environment over time in an incubator (e.g., shifts in pH due to CO2, temperature fluctuations) can lead to delayed precipitation. Interaction with Media Components: this compound may interact with salts, proteins, or other components in the cell culture medium, forming insoluble complexes. | - Optimize Media Composition: If possible, test the solubility of this compound in different basal media formulations. - pH Considerations: While specific data for this compound is limited, the solubility of quinazoline (B50416) derivatives can be pH-dependent. Ensure your media is properly buffered for the CO2 concentration in your incubator. - Serum Effects: Serum proteins can sometimes bind to and solubilize hydrophobic compounds. However, at high concentrations of the compound, this effect may be insufficient. Consider evaluating the impact of different serum concentrations. |
| Inconsistent Experimental Results | Inaccurate Compound Concentration: Precipitation, even if not easily visible, can lead to a lower effective concentration of this compound in your experiment, resulting in variability. | - Determine Maximum Soluble Concentration: Perform a solubility test in your specific cell culture medium (with and without serum) to determine the highest concentration that remains in solution.[1] - Use Solubilizing Agents: Consider the use of excipients to improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO.[2][3]
Q2: What is the maximum recommended final concentration of DMSO in cell culture media?
A2: To minimize cytotoxicity and other off-target effects, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v), with many researchers aiming for 0.1% or lower.[4] It is crucial to include a vehicle control with the same final DMSO concentration in your experiments.
Q3: How can I improve the aqueous solubility of this compound in my cell culture medium?
A3: Several strategies can be employed to enhance the solubility of hydrophobic compounds like this compound:
-
Co-solvents: The use of a small percentage of a water-miscible organic co-solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), in your final media preparation can improve solubility. However, the tolerance of your specific cell line to these co-solvents must be evaluated.
-
Surfactants: Non-ionic surfactants like Tween 80 can aid in solubilization by forming micelles that encapsulate the hydrophobic compound.
-
Cyclodextrins: Cyclodextrins, such as β-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin), are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5][6][7][8]
Q4: How should I store this compound stock solutions?
A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[9] To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is recommended to aliquot the stock solution into single-use volumes.
Data Presentation
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Reference |
| DMSO | 22.5 mg/mL (37.28 mM) | [2] |
| DMSO | 125 mg/mL (207.12 mM) with sonication | [3] |
Note: Solubility in aqueous media is low and highly dependent on the specific conditions (pH, temperature, media components).
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Aseptically weigh out the desired amount of this compound powder.
-
Add fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.[9]
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
-
Prepare a series of dilutions of your this compound DMSO stock solution in DMSO.
-
In a multi-well plate, add a fixed volume of your complete cell culture medium (pre-warmed to 37°C) to each well.
-
Add a small, equal volume of each this compound dilution from step 1 to the corresponding wells, ensuring the final DMSO concentration is consistent and at a non-toxic level (e.g., 0.1%). Include a vehicle control (DMSO only).
-
Incubate the plate under your standard cell culture conditions (37°C, 5% CO2).
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at various time points (e.g., 0, 2, 6, and 24 hours).[1]
-
For a more quantitative assessment, the turbidity can be measured by reading the absorbance at a wavelength of approximately 600-650 nm using a plate reader.
-
The highest concentration that remains clear is considered the maximum working soluble concentration for your specific experimental conditions.
Visualizations
Caption: PI4KA phosphorylates PI to generate PI4P, a precursor for PIP2. This compound inhibits PI4KA.
Caption: A recommended workflow for preparing this compound working solutions to minimize precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. GSK-F1 | PI4K | TargetMol [targetmol.com]
- 3. GSK-F1 | PI4KA抑制剂 | MCE [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. alzet.com [alzet.com]
- 6. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Incubation Time for (S)-GSK-F1 Treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for (S)-GSK-F1, a potent inhibitor of Phosphatidylinositol 4-kinase type III alpha (PI4KA).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and orally active inhibitor of PI4KA.[1][2][3] PI4KA is a crucial enzyme in the phosphoinositide signaling pathway, responsible for phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P serves as a precursor for phosphatidylinositol 4,5-bisphosphate (PIP2), a key second messenger involved in numerous cellular processes, including the PI3K/Akt signaling pathway.[4] By inhibiting PI4KA, this compound reduces the cellular levels of PI4P and consequently PIP2, thereby affecting downstream signaling cascades.[4]
Q2: What is a recommended starting point for incubation time with this compound in cell-based assays?
The optimal incubation time for this compound is highly dependent on the experimental endpoint.
-
For signaling studies: To observe rapid effects on the PI4KA pathway, such as changes in PI4P or PIP2 levels, a short pre-incubation time is often sufficient. Studies with similar PI4KA inhibitors have used pre-treatment times as short as 10 minutes before cell stimulation.[5][6] A good starting point for a time-course experiment would be to test a range of short incubation times (e.g., 15, 30, 60, and 120 minutes).
-
For cellular phenotype assays: For endpoints that require longer-term cellular changes, such as cell viability, proliferation, or apoptosis, a more extended incubation period is necessary. A typical starting point for these assays would be 24 hours, with a time-course experiment extending to 48 and 72 hours to capture the full effect of the inhibitor.[5][7]
Q3: How does the incubation time with this compound affect the IC50 value?
The half-maximal inhibitory concentration (IC50) of this compound can be time-dependent. Generally, for small molecule inhibitors, longer incubation times can lead to lower IC50 values as the compound has more time to engage with its target and exert its biological effects.[7] It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific cell line and assay, and to maintain this consistency across all experiments for comparable results.
Q4: Can I expect to see off-target effects with longer incubation times?
As with any small molecule inhibitor, excessively long incubation times or high concentrations can increase the risk of off-target effects and general cytotoxicity.[8] It is essential to include appropriate controls in your experiments, such as a viability assay run in parallel, to distinguish between specific inhibitory effects and non-specific toxicity. If you observe significant cell death at concentrations where you expect to see specific inhibition, consider reducing the incubation time or the concentration of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No or weak inhibitory effect observed | Incubation time is too short: The inhibitor has not had enough time to exert its effect. | For signaling studies, ensure a sufficient pre-incubation period. For cellular assays (e.g., viability), extend the incubation time (e.g., test 24, 48, and 72 hours).[5][7] |
| Compound instability: this compound may be unstable in your culture medium over long incubation periods. | Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. For very long incubations (>48 hours), consider replenishing the medium with fresh inhibitor. | |
| Cell line resistance: The targeted pathway may not be critical for the survival or proliferation of your specific cell line. | Confirm the expression and activity of PI4KA in your cell line. Test the effect of this compound on a known sensitive cell line as a positive control. | |
| Inconsistent results between experiments | Variability in incubation time: Minor differences in the duration of treatment can lead to significant variations in the outcome. | Use a precise timer and be consistent with the start and end times of the incubation for all samples and experiments. |
| Cell passage number and confluence: Cell characteristics can change with high passage numbers, and cell density can affect drug response. | Use low-passage, authenticated cell lines. Ensure consistent cell seeding density and confluence at the time of treatment. | |
| Compound precipitation: The inhibitor may not be fully soluble in the culture medium at the tested concentration. | Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, consider lowering the concentration or using a different solvent, ensuring the final solvent concentration is non-toxic to the cells (typically <0.1% for DMSO). | |
| High cytotoxicity observed at all concentrations | Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the concentration used. | Run a vehicle control with the same concentration of the solvent to assess its toxicity. Ensure the final solvent concentration is kept to a minimum (e.g., ≤0.1%). |
| Off-target toxicity: this compound may have off-target effects leading to general cytotoxicity. | Reduce the incubation time and/or the concentration range of the inhibitor. Compare the phenotype with that of a structurally different PI4KA inhibitor or with genetic knockdown of PI4KA to confirm on-target effects.[9] |
Data Presentation
Table 1: Example Data Table for Time-Dependent IC50 of this compound
| Incubation Time (hours) | IC50 (nM) | 95% Confidence Interval (nM) |
| 24 | Enter your data here | Enter your data here |
| 48 | Enter your data here | Enter your data here |
| 72 | Enter your data here | Enter your data here |
Table 2: Example Data Table for Time-Dependent Effect of this compound on Downstream Signaling
| Treatment | Incubation Time (minutes) | p-Akt (Ser473) / Total Akt Ratio (Fold Change vs. Control) |
| Vehicle Control | 60 | 1.0 |
| This compound (100 nM) | 15 | Enter your data here |
| This compound (100 nM) | 30 | Enter your data here |
| This compound (100 nM) | 60 | Enter your data here |
| This compound (100 nM) | 120 | Enter your data here |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Cell Viability Assays
Objective: To determine the effect of different incubation times on the IC50 value of this compound in a cell viability assay.
Methodology:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment. Allow the cells to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO). Further dilute these in cell culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and should not exceed 0.1%.
-
Treatment: Remove the culture medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plates for different durations, for example, 24, 48, and 72 hours, at 37°C and 5% CO2.
-
Cell Viability Assay: At the end of each incubation period, perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: For each incubation time point, normalize the data to the vehicle control and plot the cell viability against the logarithm of the this compound concentration. Calculate the IC50 value for each time point.
Protocol 2: Time-Course Experiment to Analyze Downstream Signaling Events
Objective: To determine the optimal incubation time of this compound for inhibiting the PI3K/Akt signaling pathway.
Methodology:
-
Cell Seeding and Serum Starvation: Seed cells in a 6-well plate and allow them to adhere. Once the cells reach the desired confluence, serum-starve them overnight to reduce basal signaling.
-
Inhibitor Treatment: Treat the cells with the desired concentration of this compound or vehicle control for various short time points (e.g., 15, 30, 60, 120 minutes).
-
Cell Stimulation (Optional): If the pathway is not basally active, stimulate the cells with an appropriate growth factor or agonist for a short period (e.g., 10-15 minutes) at the end of the inhibitor incubation.
-
Cell Lysis: Immediately after treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities and calculate the ratio of p-Akt to total Akt for each time point. Normalize the results to the vehicle control.
Visualizations
References
- 1. Kinetics of PIP2 metabolism and KCNQ2/3 channel regulation studied with a voltage-sensitive phosphatase in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of hormone-induced plasma membrane phosphatidylinositol 4,5-bisphosphate depletion on receptor endocytosis suggests the importance of local regulation in phosphoinositide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Anti-HCV Efficacy of (S)-GSK-F1 in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-Hepatitis C Virus (HCV) effects of the novel host-targeting agent (S)-GSK-F1 in primary cells, benchmarked against established direct-acting antivirals (DAAs). We present available experimental data, detailed methodologies for key validation assays, and visualizations of the relevant biological pathways to offer a comprehensive resource for researchers in the field of HCV drug development.
Executive Summary
This compound is a potent inhibitor of the host factor phosphatidylinositol 4-kinase III alpha (PI4KIIIα), a cellular enzyme essential for the formation of the HCV replication complex.[1][2][3] By targeting a host dependency factor, this compound represents a promising strategy to combat HCV, potentially offering a high barrier to resistance. This guide compares its in vitro efficacy with that of two leading DAAs: Sofosbuvir, a nucleotide analog inhibitor of the viral NS5B polymerase, and Daclatasvir, a highly potent inhibitor of the viral NS5A protein. While direct comparative studies in primary human hepatocytes are limited, this document compiles available data from relevant in vitro systems to provide a valuable reference.
Data Presentation: In Vitro Anti-HCV Activity
The following tables summarize the reported in vitro potency of this compound and the comparator DAAs. It is important to note that the data are derived from different experimental systems, with replicon assays being a standard tool for assessing HCV RNA replication.
Table 1: In Vitro Potency of this compound against PI4KIIIα and HCV Replicons
| Compound | Target | Assay Type | pIC50 | Reference |
| This compound | PI4KIIIα | Biochemical | 8.3 | [1] |
| This compound | PI4KIIIβ | Biochemical | 6.0 | [1] |
| This compound | PI3Kα | Biochemical | 5.6 | [1] |
| Compound | HCV Genotype | Assay Type | EC50 (nM) | Reference |
| GSK-F1 | 1a | Replicon | 12.6 | [4] |
| GSK-F1 | 1b | Replicon | 2.51 | [4] |
| GSK-F1 | 2a | Replicon | 12.6 | [4] |
Table 2: In Vitro Potency of Sofosbuvir and Daclatasvir against HCV Replicons
| Compound | HCV Genotype | Assay Type | EC50 (nM) | Reference |
| Sofosbuvir | 2a | Replicon | 32 | [5] |
| Sofosbuvir | 4 | Replicon | 130 | [5] |
| Daclatasvir | 1a | Replicon | 0.008 | [6] |
| Daclatasvir | 1b | Replicon | 0.002 | [6] |
| Daclatasvir | 3a | Replicon | 0.2 | [6] |
Experimental Protocols
To facilitate the validation of novel anti-HCV compounds in a physiologically relevant setting, we provide detailed protocols for the culture of primary human hepatocytes, HCV infection, quantification of viral replication, and assessment of compound cytotoxicity.
Culture of Primary Human Hepatocytes
This protocol outlines the procedure for thawing and culturing cryopreserved primary human hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte plating medium (e.g., Williams' E medium supplemented with fetal bovine serum, insulin, dexamethasone, and penicillin/streptomycin)
-
Hepatocyte maintenance medium (serum-free)
-
Collagen-coated culture plates
-
37°C water bath
-
Biological safety cabinet
-
Centrifuge
Procedure:
-
Pre-warm hepatocyte plating medium to 37°C.
-
Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cell suspension to a conical tube containing pre-warmed plating medium.
-
Centrifuge the cell suspension at a low speed (e.g., 50-100 x g) for 5-10 minutes to pellet the cells.
-
Gently aspirate the supernatant and resuspend the cell pellet in fresh plating medium.
-
Determine cell viability and density using a trypan blue exclusion assay.
-
Seed the hepatocytes onto collagen-coated plates at the desired density.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
After an initial attachment period (typically 4-6 hours), replace the plating medium with hepatocyte maintenance medium.
-
Maintain the cultures by changing the medium every 24-48 hours.
HCV Infection of Primary Human Hepatocytes
This protocol describes the infection of cultured primary human hepatocytes with cell culture-derived HCV (HCVcc).
Materials:
-
Cultured primary human hepatocytes
-
HCVcc stock (e.g., Jc1 strain)
-
Hepatocyte maintenance medium
-
Sterile PBS
Procedure:
-
Culture primary human hepatocytes to form a confluent monolayer.
-
Prepare the desired dilutions of the HCVcc stock in hepatocyte maintenance medium.
-
Aspirate the culture medium from the hepatocyte plates and wash the cells once with sterile PBS.
-
Inoculate the cells with the HCVcc dilutions.
-
Incubate the plates at 37°C for 4-6 hours to allow for viral entry.
-
Remove the inoculum and wash the cells three times with sterile PBS to remove unbound virus.
-
Add fresh hepatocyte maintenance medium to the plates.
-
Incubate the infected cultures at 37°C and 5% CO2 for the desired duration of the experiment (typically 48-72 hours).
Quantification of HCV RNA by RT-qPCR
This protocol details the measurement of intracellular HCV RNA levels to determine the extent of viral replication.
Materials:
-
HCV-infected primary human hepatocytes
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix with a fluorescent dye (e.g., SYBR Green or a probe-based system)
-
HCV-specific primers and, if applicable, a probe
-
Real-time PCR instrument
Procedure:
-
Lyse the HCV-infected hepatocytes and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the extracted RNA and assess its purity.
-
Perform reverse transcription on a standardized amount of total RNA to synthesize cDNA.
-
Set up the qPCR reaction by combining the cDNA, qPCR master mix, and HCV-specific primers (and probe).
-
Run the qPCR reaction on a real-time PCR instrument using an appropriate thermal cycling program.
-
Quantify the HCV RNA levels by comparing the cycle threshold (Ct) values to a standard curve of known HCV RNA concentrations.
Cytotoxicity Assay
This protocol describes how to assess the potential cytotoxic effects of antiviral compounds on primary human hepatocytes.
Materials:
-
Cultured primary human hepatocytes
-
Antiviral compounds of interest
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or LDH release assay kit)
-
Plate reader capable of measuring luminescence, absorbance, or fluorescence
Procedure:
-
Seed primary human hepatocytes in a multi-well plate and allow them to attach and form a monolayer.
-
Prepare serial dilutions of the antiviral compounds in hepatocyte maintenance medium.
-
Treat the cells with the compound dilutions and include appropriate vehicle controls.
-
Incubate the plates at 37°C for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the signal using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the cell viability against the compound concentration.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the validation of this compound's anti-HCV effect.
References
- 1. pnas.org [pnas.org]
- 2. journals.asm.org [journals.asm.org]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. caymanchem.com [caymanchem.com]
- 5. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatitis C Virus Infection of Cultured Cells and Primary Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-GSK-F1 versus GSK-A1 PI4KIIIα inhibitor comparison
A Comparative Guide to (S)-GSK-F1 and GSK-A1 as PI4KIIIα Inhibitors
This guide provides a detailed comparison of two prominent small molecule inhibitors of Phosphatidylinositol 4-Kinase Type III Alpha (PI4KIIIα), this compound and GSK-A1. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed decision on the selection of an appropriate inhibitor for their research needs.
Introduction to PI4KIIIα and its Inhibitors
Phosphatidylinositol 4-kinase type III alpha (PI4KIIIα, also known as PI4KA) is a crucial enzyme in cellular signaling. It phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key lipid messenger and a precursor for the synthesis of phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2)[1][2][3]. PI4KIIIα is primarily responsible for the PI4P pool at the plasma membrane and is involved in various cellular processes, including vesicle trafficking and the replication of several RNA viruses, such as the Hepatitis C virus (HCV)[4][5][6][7]. Consequently, PI4KIIIα has emerged as a significant target for therapeutic intervention.
Both this compound and GSK-A1 are potent inhibitors of PI4KIIIα. This guide will compare their biochemical activity, selectivity, and cellular effects based on available experimental data.
Biochemical Potency and Selectivity
The potency and selectivity of this compound and GSK-A1 have been characterized against various lipid kinases. The following tables summarize the available quantitative data.
Table 1: Inhibitor Potency against PI4KIIIα
| Compound | Target | pIC50 | IC50 (nM) |
| This compound | PI4KIIIα | 8.3 | - |
| GSK-A1 | PI4KIIIα | 8.5 - 9.8 | 3.16 |
pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Table 2: Selectivity Profile of this compound
| Kinase Target | pIC50 |
| PI4KIIIα | 8.3 |
| PI4Kβ | 6.0 |
| PI4Kγ | 5.6 |
| PI3Kα | 5.6 |
| PI3Kβ | 5.1 |
| PI3Kδ | 5.6 |
Data from MedChemExpress[8][9].
Table 3: Selectivity Profile of GSK-A1
| Kinase Target | IC50 (nM) |
| PI4KIIIα | 3.16 |
| PI4KIIIβ | >50 |
| PI3Kα | >50 |
| PI3Kβ | >50 |
| PI3Kδ | >50 |
| PI3Kγ | 15.8 |
Data from Cayman Chemical[10].
Cellular Activity and Applications
Both inhibitors have demonstrated activity in cellular assays, primarily related to their ability to inhibit viral replication and modulate phosphoinositide levels.
-
This compound has been shown to possess anti-Hepatitis C Virus (HCV) activity by inhibiting HCV replication[8][9].
-
GSK-A1 also shows potential for anti-HCV research[4][5]. It effectively reduces the levels of PI4P at the plasma membrane in cells[4][5][10]. For instance, at a concentration of 100 nM, GSK-A1 can cause a complete depletion of plasma membrane PI4P in HEK293 and COS-7 cells after a 10-minute treatment.
Notably, GSK-F1, the racemate of this compound, is reported to have better in vivo pharmacokinetic properties compared to GSK-A1[6].
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental procedures related to these inhibitors, the following diagrams are provided.
References
- 1. PtdIns4P synthesis by PI4KIIIα at the plasma membrane and its impact on plasma membrane identity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adaptor proteins mediate CXCR4 and PI4KA crosstalk in prostate cancer cells and the significance of PI4KA in bone tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. GSK-F1 | CAS 1402345-92-9 | SYNkinase | Biomol.com [biomol.com]
- 7. PI4-Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
A Comparative Guide to the Cross-Genotype Activity of (S)-GSK-F1 Against Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antiviral activity of (S)-GSK-F1, a novel inhibitor of the host factor phosphatidylinositol 4-kinase alpha (PI4KA), against various Hepatitis C Virus (HCV) genotypes.[1] The performance of this compound is contextualized by comparing it with GSK2336805, a potent direct-acting antiviral (DAA) that targets the viral NS5A protein. This document summarizes available quantitative data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows to support HCV drug discovery and development efforts.
Comparative In Vitro Efficacy of Anti-HCV Compounds
The in vitro potency of antiviral compounds is a critical determinant of their potential clinical utility. The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for this compound and the comparator NS5A inhibitor, GSK2336805, against different HCV genotypes. Lower values indicate higher antiviral potency.
| Compound | Target | HCV Genotype | IC50 / EC50 (nM) |
| This compound | PI4KA | Genotype 1a | 12.6 |
| Genotype 1b | 2.51 | ||
| Genotype 2a | 12.6 | ||
| Genotype 3a | Not Available | ||
| Genotype 4a | Not Available | ||
| Genotype 5a | Not Available | ||
| Genotype 6a | Not Available | ||
| GSK2336805 | NS5A | Genotype 1a | 0.0585[2][3] |
| Genotype 1b | 0.0074[2][3] | ||
| Genotype 2a | 0.0538 | ||
| Genotype 3a | Activity significantly reduced | ||
| Genotype 4a | Activity retained | ||
| Genotype 5a | Activity retained | ||
| Genotype 6a | Activity retained (slight shift in potency) |
Note: The activity of GSK2336805 against genotypes 4a, 5a, and 6a was determined using chimeric replicons and is described qualitatively in the source literature. Data for this compound against genotypes 3, 4, 5, and 6, and against resistance-associated substitutions, are not publicly available at the time of this publication.
Experimental Protocols
The data presented in this guide were primarily generated using the HCV subgenomic replicon assay. This robust cell-based assay is the gold standard for evaluating the in vitro efficacy of anti-HCV compounds.
HCV Subgenomic Replicon Assay
Objective: To determine the concentration of a compound that inhibits 50% of HCV RNA replication (IC50 or EC50) in a cell culture system.
Methodology:
-
Cell Lines: Human hepatoma cell lines (e.g., Huh-7) that are highly permissive for HCV replication are used. These cells are engineered to harbor an HCV subgenomic replicon.
-
HCV Replicons: The subgenomic replicons are RNA molecules that contain the HCV non-structural proteins (NS3 to NS5B), which are necessary for RNA replication, but lack the structural proteins, making them non-infectious. Often, a reporter gene, such as luciferase, is included in the replicon for easy quantification of replication.
-
Compound Treatment: Replicon-harboring cells are seeded in multi-well plates and treated with serial dilutions of the test compound (e.g., this compound or GSK2336805). A vehicle control (e.g., DMSO) is run in parallel.
-
Incubation: The cells are incubated for a defined period (typically 48-72 hours) to allow for HCV replication and the antiviral effect of the compound to occur.
-
Quantification of HCV Replication: The level of HCV RNA replication is measured. In replicons containing a luciferase reporter, a lysis buffer and substrate are added, and the resulting luminescence is measured using a luminometer. The light output is directly proportional to the level of replicon RNA.
-
Data Analysis: The luminescence readings are converted to percentage inhibition relative to the vehicle control. The IC50 or EC50 value is then calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., using a reagent that measures cell viability) is performed on the same cell line to determine the 50% cytotoxic concentration (CC50) of the compound. This allows for the calculation of the selectivity index (SI = CC50/IC50), which is a measure of the compound's therapeutic window.
Mandatory Visualizations
The following diagrams illustrate the HCV life cycle with relevant drug targets and a typical experimental workflow for assessing the cross-genotype activity of an antiviral compound.
Caption: HCV life cycle and targets of antiviral agents.
Caption: Workflow for cross-genotype efficacy and resistance testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical Characterization of GSK2336805, a Novel Inhibitor of Hepatitis C Virus Replication That Selects for Resistance in NS5A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability, Pharmacokinetics, and Antiviral Activity of GSK2336805, an Inhibitor of Hepatitis C Virus (HCV) NS5A, in Healthy Subjects and Subjects Chronically Infected with HCV Genotype 1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-GSK-F1 and PIK-93: Potent Inhibitors of PI4K and PI3K
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely studied kinase inhibitors, (S)-GSK-F1 and PIK-93. Both compounds exhibit potent inhibitory activity against members of the phosphatidylinositol 4-kinase (PI4K) and phosphoinositide 3-kinase (PI3K) families, making them valuable tools for investigating the roles of these enzymes in various cellular processes and disease states. This document summarizes their biochemical potency, selectivity, and reported cellular effects, supported by experimental data and detailed protocols.
Biochemical Potency and Selectivity
This compound and PIK-93 have been characterized by their inhibitory activity against a range of PI4K and PI3K isoforms. The following tables summarize their reported half-maximal inhibitory concentrations (IC50).
Table 1: Inhibitory Activity of this compound against PI4K and PI3K Isoforms
| Target | pIC50 | IC50 (nM)¹ |
| PI4Kα | 8.3 | ~5 |
| PI4Kβ | 6.0 | 1000 |
| PI4Kγ | 5.6 | 2512 |
| PI3Kα | 5.6 | 2512 |
| PI3Kβ | 5.1 | 7943 |
| PI3Kδ | 5.6 | 2512 |
¹ IC50 values are calculated from pIC50 values using the formula IC50 = 10^(-pIC50) M and converted to nM. Data sourced from MedChemExpress[1].
Table 2: Inhibitory Activity of PIK-93 against PI4K and PI3K Isoforms
| Target | IC50 (nM) |
| PI4KIIIβ | 19 |
| PI3Kγ | 16 |
| PI3Kα | 39 |
| PI3Kδ | 120 |
| PI3Kβ | 590 |
Data sourced from MedChemExpress and Selleck Chemicals[2][3].
Comparative Overview
This compound demonstrates high potency and selectivity for PI4Kα, with significantly lower activity against other tested PI4K and PI3K isoforms. In contrast, PIK-93 is a potent dual inhibitor of PI4KIIIβ and PI3Kγ, with notable activity against other class I PI3K isoforms as well. This difference in selectivity profiles suggests distinct applications for these inhibitors in research. This compound is a more suitable tool for specifically probing the function of PI4Kα, while PIK-93 can be employed to investigate the combined roles of PI4KIIIβ and PI3Kγ or as a broader inhibitor of the PI3K pathway.
Signaling Pathways
Both this compound and PIK-93 target kinases involved in critical signaling pathways. Their inhibitory actions can elucidate the functions of these pathways in health and disease.
References
On-Target Efficacy of (S)-GSK-F1: A Comparative Analysis with siRNA-Mediated Silencing
For researchers, scientists, and drug development professionals, confirming the on-target effects of a small molecule inhibitor is a critical step in preclinical validation. This guide provides a comparative analysis of (S)-GSK-F1, a potent inhibitor of phosphatidylinositol 4-kinase alpha (PI4KIIIα), with the gold-standard genetic validation method of small interfering RNA (siRNA)-mediated gene silencing. By examining the phenotypic outcomes of both approaches, this document offers a framework for assessing the specificity of this compound and its utility as a chemical probe for studying PI4KIIIα signaling.
This compound is a selective inhibitor of PI4KIIIα, an enzyme pivotal in the generation of phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid and a crucial host factor for the replication of several RNA viruses, including the hepatitis C virus (HCV).[1] To ensure that the observed biological effects of this compound are a direct consequence of PI4KIIIα inhibition and not due to off-target interactions, a comparison with the effects of directly reducing PI4KIIIα protein levels via siRNA is essential.
Comparative Analysis of PI4KIIIα Inhibition: this compound vs. siRNA
The following tables summarize the key characteristics and performance metrics of this compound and a typical siRNA-based approach for targeting PI4KIIIα.
| Parameter | This compound | PI4KIIIα siRNA |
| Mechanism of Action | Reversible, competitive inhibition of the ATP-binding site of the PI4KIIIα kinase domain. | Post-transcriptional gene silencing through mRNA degradation, leading to reduced PI4KIIIα protein synthesis. |
| Target | Primarily PI4KIIIα, with some activity against other PI4K and PI3K isoforms at higher concentrations. | Specific mRNA transcript of the PI4KA gene. |
| Mode of Action | Inhibition of enzymatic activity. | Reduction of total protein level. |
| Onset of Effect | Rapid (minutes to hours). | Delayed (24-72 hours required for protein depletion). |
| Duration of Effect | Dependent on compound pharmacokinetics and cell culture conditions (washout can reverse the effect). | Transient (typically 3-7 days, depending on cell division rate). |
| Potential for Off-Target Effects | Possible interactions with other kinases or cellular proteins. | Can include miRNA-like off-target effects and activation of the innate immune response. |
Table 1: Comparison of Mechanistic and Functional Parameters.
| Inhibitor | Target | IC50 (in vitro kinase assay) | Cellular Potency (HCV Replication Inhibition) | Reference |
| This compound | PI4KIIIα | ~5 nM | Potent inhibition | [1] |
| GSK-A1 | PI4KIIIα | ~3 nM | Potent inhibition | [1] |
| PI4KA siRNA | PI4KA mRNA | N/A | Significant reduction in HCV replication | [1] |
Table 2: Quantitative Comparison of Inhibitory Activity. Note: this compound and GSK-A1 are structurally related compounds with similar potency. Data for GSK-A1 is presented as a close surrogate for this compound based on available comparative studies.
Experimental Protocols
Protocol 1: Inhibition of PI4KIIIα using this compound
-
Cell Culture: Plate host cells for HCV replication (e.g., Huh7.5 cells) in a suitable multi-well format and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a DMSO-only control.
-
HCV Infection (Optional): For antiviral assays, infect the cells with HCV at a predetermined multiplicity of infection.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Analysis: Assess the on-target effect by measuring the endpoint of interest. This could include:
-
HCV Replication: Quantify viral RNA levels using qRT-PCR or measure the activity of a reporter gene (e.g., luciferase) if using a reporter virus.
-
Phosphoinositide Levels: Measure the levels of PI4P and PI(4,5)P2 using lipidomics techniques to confirm the inhibition of the PI4KIIIα pathway.[1]
-
Protocol 2: PI4KIIIα Knockdown using siRNA
-
siRNA Preparation: Resuspend lyophilized PI4KIIIα-specific siRNA and a non-targeting control siRNA in nuclease-free water to a stock concentration of 20 µM.
-
Transfection Reagent Preparation: Dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in a serum-free medium.
-
siRNA-Lipid Complex Formation: In a separate tube, dilute the siRNA stock solution in a serum-free medium. Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells plated in a multi-well format.
-
Incubation: Incubate the cells for 24-72 hours to allow for the knockdown of the target protein.
-
Analysis:
-
Knockdown Confirmation: Assess the efficiency of PI4KIIIα knockdown at the mRNA level using qRT-PCR and at the protein level using Western blotting.
-
Phenotypic Analysis: Perform the same functional assays as in the small molecule inhibition protocol (e.g., HCV replication assay, measurement of phosphoinositide levels) to compare the phenotype of protein depletion to that of enzymatic inhibition.
-
Visualization of Pathways and Workflows
References
(S)-GSK-F1: A Comparative Analysis of its Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the pharmacokinetic properties of the selective PI4KIIIα inhibitor (S)-GSK-F1 against its racemic counterpart and a predecessor compound, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a potent and selective inhibitor of phosphatidylinositol 4-kinase IIIα (PI4KIIIα), demonstrates a promising pharmacokinetic profile essential for its development as a potential therapeutic agent. This guide provides a comparative analysis of the in vivo pharmacokinetic parameters of this compound, its racemic form GSK-F1, and a structurally related predecessor, GSK-A1. The data, derived from studies in rats, indicates that this compound exhibits favorable metabolic stability and oral exposure. This document aims to provide researchers with a clear, data-driven comparison to inform further investigation and development of PI4KIIIα inhibitors.
Comparative Pharmacokinetic Data
The following table summarizes the key in vivo pharmacokinetic parameters of this compound (also referred to as compound 28 in some literature), its racemic mixture, and GSK-A1, following intravenous and oral administration in rats. This data is crucial for evaluating the disposition and bioavailability of these compounds.
| Compound | Dosing Route | Dose (mg/kg) | AUC (nM.h) | Cmax (nM) | T1/2 (h) | Clearance (mL/min/kg) | Oral Bioavailability (%) |
| This compound | IV | 1 | 1580 | - | 2.6 | 11 | - |
| PO | 5 | 2300 | 780 | 3.1 | - | 29 | |
| Racemic GSK-F1 | IV | 1 | 1340 | - | 2.3 | 12 | - |
| PO | 5 | 1950 | 650 | 2.8 | - | 26 | |
| GSK-A1 | IV | 1 | 850 | - | 1.8 | 20 | - |
| PO | 5 | 420 | 150 | 1.5 | - | 9 |
AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration; T1/2: Half-life.
Experimental Protocols
The pharmacokinetic data presented above were generated using the following methodologies.
In Vivo Pharmacokinetic Study in Rats
Animal Model: Male Sprague-Dawley rats were used for the pharmacokinetic studies. The animals were housed in a controlled environment with a 12-hour light/dark cycle and had access to food and water ad libitum.
Compound Administration:
-
Intravenous (IV) Administration: The compounds were formulated in a vehicle of 10% DMSO, 40% PEG400, and 50% saline. A single dose of 1 mg/kg was administered via the tail vein.
-
Oral (PO) Administration: The compounds were suspended in a vehicle of 0.5% methylcellulose (B11928114) in water. A single dose of 5 mg/kg was administered by oral gavage.
Blood Sampling: Following compound administration, blood samples (approximately 0.2 mL) were collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
Sample Processing and Analysis: Plasma was separated by centrifugation and stored at -80°C until analysis. The concentrations of the compounds in the plasma samples were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis: Pharmacokinetic parameters, including AUC, Cmax, T1/2, clearance, and oral bioavailability, were calculated from the plasma concentration-time data using non-compartmental analysis with industry-standard software (e.g., WinNonlin).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of PI4KIIIα and the experimental workflow for determining the pharmacokinetic profile of this compound.
Caption: PI4KIIIα signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vivo pharmacokinetic study.
Independent Verification of (S)-GSK-F1's Potency: A Comparative Guide to PI4Kα Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) of the selective PI4Kα inhibitor, (S)-GSK-F1, with other commercially available alternatives. Detailed experimental methodologies are included to support independent verification and facilitate informed decisions in research and development.
Potency Comparison of PI4Kα Inhibitors
The following table summarizes the IC50 values of this compound and other notable PI4Kα inhibitors. The data is presented to allow for a direct comparison of their potency against their primary target, as well as their selectivity against other related kinases.
| Compound | Primary Target | pIC50 | IC50 (nM) | Other Targets and pIC50 |
| This compound | PI4KIIIα | 8.3 | ~5 | PI4Kβ (6.0), PI4Kγ (5.6), PI3Kα (5.6), PI3Kβ (5.1), PI3Kδ (5.6)[1] |
| GSK-A1 | PI4KIIIα | 8.5-9.8 | ~1-3 | Highly selective for PI4KIIIα[1] |
| PI4K-IN-1 | PI4KIIIα | 9.0 | 1 | PI4KIIIβ (6.6), PI3Kγ (5.0), PI3Kα (4.0)[1] |
| AZ7 | PI4KA | 8.2 | ~6.3 | >100-fold selectivity over PI4Kβ, PI3Kα and PIP5Kγ[2] |
| KR-27370 | PI4KIIIα/β | - | 15.8 (α), 3.1 (β) | -[3] |
| AL-9 | PI4KIIIα | - | 570 | - |
Experimental Protocol for IC50 Determination of PI4Kα Inhibitors
This section outlines a detailed methodology for determining the IC50 value of PI4Kα inhibitors using an in vitro kinase assay.
Objective: To quantify the concentration of an inhibitor required to reduce the enzymatic activity of PI4Kα by 50%.
Materials:
-
Recombinant human PI4Kα enzyme
-
Lipid substrate (e.g., Phosphatidylinositol)
-
ATP (Adenosine triphosphate)
-
Test inhibitor (this compound or alternatives)
-
Kinase assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor stock solution to create a range of concentrations for the dose-response curve.
-
Prepare the PI4Kα enzyme, lipid substrate, and ATP solutions in the kinase assay buffer to their desired working concentrations.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of each inhibitor dilution to the wells of the 384-well plate. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the lipid substrate solution to all wells.
-
Add the ATP solution to all wells.
-
-
Enzyme Reaction:
-
Initiate the kinase reaction by adding the PI4Kα enzyme solution to all wells except the no-enzyme control.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions (typically 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (typically 30-60 minutes at room temperature).
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no-enzyme control) from all other readings.
-
Normalize the data, setting the vehicle control as 100% activity and a known potent inhibitor as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
PI4Kα Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of PI4Kα in cellular signaling and the general workflow for determining inhibitor potency.
Caption: PI4Kα signaling pathway and point of inhibition.
References
Comparative Analysis of (S)-GSK-F1 Enantiomer's Kinase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the biological activity of the (S)-enantiomer of GSK-F1, a potent inhibitor of phosphatidylinositol 4-kinase alpha (PI4KA), a critical host factor for Hepatitis C Virus (HCV) replication.
This guide provides a quantitative analysis of the inhibitory activity of (S)-GSK-F1 against a panel of lipid kinases, offering insights into its selectivity profile. Detailed experimental methodologies, derived from publicly available information, are presented to support the data. Additionally, a diagram of the PI4KA signaling pathway in the context of HCV replication is included to provide a clear overview of the compound's mechanism of action.
Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound was evaluated against a range of phosphatidylinositol kinases. The data, presented in terms of pIC50, demonstrates a notable selectivity for PI4KA over other tested kinases.
| Kinase Target | This compound pIC50 |
| PI4KA (PI4KIIIα) | 8.3 |
| PI4KB (PI4KIIIβ) | 6.0 |
| PI3Kα | 5.6 |
| PI3Kδ | 5.6 |
| PI3Kβ | 5.1 |
| PI4Kγ | 5.6 |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Experimental Protocols
While detailed experimental protocols for the generation of the pIC50 data are proprietary and not fully available in the public domain, the following outlines the general methodologies typically employed for such kinase inhibition assays.
Kinase Inhibition Assay (General Protocol)
A common method for determining the potency of kinase inhibitors is through in vitro enzymatic assays. These assays measure the activity of the purified kinase enzyme in the presence of varying concentrations of the inhibitor.
-
Enzyme and Substrate Preparation : Purified recombinant human kinase enzymes (e.g., PI4KA, PI3Kα, etc.) and their respective lipid substrates (e.g., phosphatidylinositol) are prepared in an appropriate assay buffer.
-
Inhibitor Dilution : this compound is serially diluted to create a range of concentrations to be tested.
-
Assay Reaction : The kinase, substrate, and ATP are incubated with the different concentrations of the inhibitor. The reaction is typically initiated by the addition of ATP.
-
Detection of Kinase Activity : The activity of the kinase is measured by quantifying the amount of phosphorylated product formed. This is often achieved using methods such as:
-
Radiometric Assays : Utilizing [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the lipid substrate.
-
Luminescence-Based Assays : Employing a system where the amount of ATP remaining after the kinase reaction is correlated with luminescence output.
-
Fluorescence-Based Assays : Using fluorescently labeled substrates or antibodies to detect the phosphorylated product.
-
-
Data Analysis : The results are plotted as the percentage of kinase activity versus the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined from this curve. The pIC50 is then calculated as -log(IC50).
HCV Replicon Assay
To assess the antiviral activity of this compound, a cell-based HCV replicon assay is often utilized.
-
Cell Culture : Human hepatoma cells (e.g., Huh-7) containing a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) are cultured.
-
Compound Treatment : The cells are treated with various concentrations of this compound.
-
Incubation : The treated cells are incubated for a specific period (e.g., 48-72 hours) to allow for HCV replication.
-
Measurement of HCV Replication : The level of HCV replication is quantified by measuring the expression of the reporter gene. For a luciferase reporter, a luminometer is used to measure light output.
-
Data Analysis : The reduction in reporter gene expression in the presence of the inhibitor is used to determine the compound's antiviral potency (e.g., EC50 value).
PI4KA Signaling Pathway in HCV Replication
The following diagram illustrates the crucial role of the host cell kinase PI4KA in the replication of the Hepatitis C virus and the point of intervention for this compound. The virus hijacks the host cell machinery, specifically PI4KA, to create a specialized environment called the "membranous web" where viral replication takes place. This compound inhibits PI4KA, thereby disrupting the formation of this essential replication complex.
Safety Operating Guide
Proper Disposal of (S)-GSK-F1: A Comprehensive Guide for Laboratory Professionals
(S)-GSK-F1 is a potent inhibitor of type III phosphatidylinositol 4-kinase α (PI4KIIIα) and is utilized in research, particularly in studies related to the hepatitis C virus (HCV)[1]. As with any laboratory chemical, proper disposal is paramount to ensure the safety of personnel and to minimize environmental impact. This guide provides essential safety and logistical information for the handling and disposal of this compound.
For research use only, this compound should be handled by trained professionals in a laboratory setting. Before use, it is imperative to review the complete Safety Data Sheet (SDS), which provides comprehensive information on its properties and hazards[2]. This material should be considered hazardous until further information becomes available[2].
Immediate Safety and Handling
When handling this compound, appropriate personal protective equipment (PPE) is essential. This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust or aerosols.
In the event of a spill, the area should be evacuated, and the space well-ventilated. For liquid spills, absorb the material with a non-combustible absorbent. For solid spills, carefully sweep or scoop the material to avoid generating dust. All contaminated surfaces and equipment should be decontaminated. Collect all spill-related waste in a designated and properly labeled container for disposal.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its contaminated materials is through an approved hazardous waste disposal service. Adherence to institutional and local regulations for chemical waste is mandatory.
-
Segregation : All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, must be collected in a dedicated and clearly labeled hazardous waste container.
-
Containerization : The hazardous waste container must be chemically compatible with this compound, in good condition, and kept securely closed when not in use.
-
Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: (S)-5-(2-amino-4-oxo-3-(2-(trifluoromethyl)phenyl)-3,4-dihydroquinazolin-6-yl)-N-(2,4-difluorophenyl)-2-methoxypyridine-3-sulfonamide.
-
Storage : Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Arranging for Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste. Follow all institutional procedures for documentation and handover.
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C27H18F5N5O4S | [3] |
| Molecular Weight | 603.5 g/mol | [3] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C |
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not detailed in publicly available literature. The standard and recommended protocol is to follow the general procedures for laboratory chemical waste disposal as outlined above and in accordance with institutional and regulatory guidelines.
Visualizing Disposal and Mechanism of Action
To further clarify the proper handling and context of this compound, the following diagrams illustrate the disposal workflow and its biological mechanism of action.
Caption: Disposal workflow for this compound.
Caption: Inhibition of PI3K/PI4K signaling by this compound.
References
Personal protective equipment for handling (S)-GSK-F1
(S)-GSK-F1 is a potent inhibitor of type III phosphatidylinositol 4-kinase alpha (PI4KIIIα) utilized in research, particularly in studies related to the hepatitis C virus (HCV).[1] Due to its bioactive nature, proper handling and personal protective equipment (PPE) are crucial to ensure the safety of laboratory personnel. This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals.
Physicochemical and Safety Data
A comprehensive summary of the key data for GSK-F1, the parent compound of this compound, is presented below. Researchers should handle the (S)-enantiomer with the same precautions.
| Property | Value |
| Chemical Name | 5-[2-amino-3,4-dihydro-4-oxo-3-[2-(trifluoromethyl)phenyl]-6-quinazolinyl]-N-(2,4-difluorophenyl)-2-methoxy-3-pyridinesulfonamide |
| Synonyms | GSKF1, PI4KA inhibitor-F1 |
| CAS Number | 1402345-92-9 |
| Molecular Formula | C27H18F5N5O4S |
| Molecular Weight | 603.52 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO (22.5 mg/mL or 37.28 mM); sonication is recommended.[2] |
| Purity | ≥95% |
| Storage (Solid) | Stable for at least 2 years at -20°C. Short-term storage at +4°C is acceptable.[2][3] |
| Storage (In Solvent) | Store stock solutions at -80°C for up to 1 year. Aliquoting is recommended to avoid repeated freeze-thaw cycles.[2][4] |
| Primary Hazard | As a potent bioactive compound, it should be handled with care to avoid inhalation, ingestion, and skin/eye contact. |
| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. |
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE. However, the following are strongly recommended as a minimum for handling this compound in a laboratory setting.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) are mandatory. For tasks with a higher risk of splashing, consider double-gloving.
-
Eye Protection : Safety glasses with side shields or chemical splash goggles must be worn.
-
Body Protection : A laboratory coat is required. For procedures with a risk of significant splashing, a chemical-resistant apron or coveralls should be used.
-
Respiratory Protection : While general ventilation is typically adequate for handling small quantities of the solid, a respirator may be necessary if there is a risk of aerosolization or if handling larger quantities.[5] The specific type of respirator should be determined by a risk assessment.
Experimental Workflow and Handling Procedures
The following diagram outlines the standard workflow for handling this compound, from receipt to disposal, emphasizing safety at each step.
Detailed Experimental Protocols
1. Reconstitution of this compound
-
Objective : To prepare a stock solution of this compound in DMSO.
-
Materials : this compound solid, anhydrous DMSO, sterile microcentrifuge tubes, calibrated pipettes, vortex mixer, sonicator.
-
Procedure :
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Perform all handling within a chemical fume hood.
-
Carefully weigh the required amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution).
-
Vortex briefly to mix. If the solid does not fully dissolve, sonicate the solution in a water bath until it becomes clear.[2]
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
2. Cell Treatment
-
Objective : To treat cells in culture with this compound.
-
Materials : Prepared stock solution of this compound, cell culture medium, sterile pipette tips, cell cultures.
-
Procedure :
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare a working solution by diluting the stock solution in cell culture medium to the final desired concentration. Ensure the final DMSO concentration is compatible with your cell line and does not exceed cytotoxic levels (typically <0.5%).
-
Gently mix the working solution.
-
Remove the existing medium from the cell culture plates and replace it with the medium containing this compound.
-
Return the cells to the incubator for the desired treatment period.
-
Disposal Plan
All materials that have come into contact with this compound should be considered hazardous waste.
-
Solid Waste : Unused solid this compound, contaminated gloves, pipette tips, and other disposables should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste : Unused stock solutions, working solutions, and contaminated cell culture medium should be collected in a labeled, sealed container for liquid hazardous waste. Do not pour down the drain.
-
Sharps : Needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous waste.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.[6]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
